C6 Urea Ceramide
Description
Properties
IUPAC Name |
1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIADELGCYXNHNP-VYQUXUJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of C6 Urea Ceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C6 Urea Ceramide, a synthetic cell-permeable analog of ceramide, has emerged as a potent and selective inhibitor of neutral ceramidase (nCDase). This inhibition leads to the intracellular accumulation of ceramides, which are critical bioactive sphingolipids involved in the regulation of various cellular processes. This technical guide provides an in-depth overview of the biological functions of this compound, with a particular focus on its pro-apoptotic and pro-autophagic activities in cancer cells. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and drug development efforts.
Introduction
Ceramides are a class of lipid molecules that function as central signaling hubs in the sphingolipid metabolic pathway. They are implicated in a wide array of cellular responses, including cell cycle arrest, differentiation, senescence, apoptosis, and autophagy. The intracellular concentration of ceramides is tightly regulated by a network of enzymes, including ceramidases, which hydrolyze ceramides into sphingosine and a fatty acid.
Neutral ceramidase (nCDase) is a key enzyme in this pathway, and its overexpression has been linked to the progression of several cancers, including colon cancer. By inhibiting nCDase, this compound effectively increases the intracellular levels of various ceramide species, thereby promoting anti-cancer effects. Notably, this compound has been shown to selectively induce cell death in cancerous cells while exhibiting minimal toxicity towards non-cancerous cells, making it a promising candidate for therapeutic development.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of neutral ceramidase. This leads to a significant increase in the intracellular concentration of long-chain ceramides, such as C16:0, C18:0, C20:0, and C24:0 ceramides[1]. The accumulation of these ceramides triggers a cascade of downstream signaling events that ultimately lead to apoptosis and autophagy.
Biological Functions
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. The accumulation of intracellular ceramides activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP)[2].
Induction of Autophagy
In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. In the context of cancer cells treated with this compound, autophagy appears to be a mechanism of cell death. This is supported by the increased expression of the autophagy marker LC3-II[3][4]. The induction of autophagy is, at least in part, mediated by the AMPK/Ulk1 signaling pathway[5][6].
Regulation of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. This compound has been shown to downregulate this pathway by decreasing the total levels of β-catenin. This effect is correlated with an increased phosphorylation of β-catenin at Ser33 and Ser37, which targets it for proteasomal degradation[7].
Inhibition of ERK Signaling
The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that promotes cell proliferation and survival. This compound has been demonstrated to decrease the phosphorylation of ERK in colon cancer cells, thereby inhibiting this pro-survival pathway[4].
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
| Cell Line | Assay | Parameter | Value | Reference |
| HT-29 (Colon Cancer) | Neutral Ceramidase Inhibition | IC50 | 17.23 ± 7.0 μM | [5] |
| HT-29 (Colon Cancer) | Cell Viability (MTT) | Decrease | Significant at 5 and 10 μM | [4] |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | Decrease | Significant at 10 μM | [8] |
| HT-29 Xenograft | Tumor Growth | Reduction | Significant at 1.25, 2.5, and 5 mg/kg | [7] |
| HT-29 Xenograft | Ceramide Levels (C16, C18, C20, C24) | Increase | Significant | [7] |
Note: It is important to distinguish between C6 Ceramide and this compound when reviewing literature, as their potencies and specific effects may differ.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Wnt/β-Catenin Signaling Pathway Inhibition by this compound.
Caption: Autophagy Induction Pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from previously described methods for assessing the effect of this compound on the viability of cancer cells[4].
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (TUNEL)
This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis induced by this compound[7].
-
Cell/Tissue Preparation:
-
Adherent Cells: Grow cells on coverslips and treat with this compound. Fix with 4% paraformaldehyde for 25 minutes at room temperature.
-
Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
-
Permeabilization: Incubate the samples with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.
-
Detection:
-
Fluorescence: If using fluorescently labeled nucleotides, wash the samples and counterstain with a nuclear stain (e.g., DAPI). Mount and visualize using a fluorescence microscope.
-
Chromogenic: If using biotin-labeled nucleotides, incubate with streptavidin-HRP followed by a substrate like DAB. Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
-
Analysis: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.
Western Blotting for β-Catenin and LC3
This protocol is a composite of standard western blotting procedures adapted for the analysis of proteins modulated by this compound[3][7].
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), phospho-β-catenin (Ser33/37) (1:1000), LC3 (1:1000), or a loading control like β-actin or GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its selective inhibition of neutral ceramidase and its potent anti-cancer activities. By increasing intracellular ceramide levels, it effectively induces apoptosis and autophagy in cancer cells through the modulation of key signaling pathways such as Wnt/β-catenin and ERK. The detailed protocols and quantitative data provided in this guide are intended to support further investigation into the multifaceted biological functions of this compound and to accelerate its potential translation into clinical applications.
References
- 1. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confluence induced threonine41/serine45 phospho-β-catenin dephosphorylation via ceramide-mediated activation of PP1cγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingoid bases and ceramide induce apoptosis in HT-29 and HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of C6 Urea Ceramide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of C6 Urea Ceramide, a synthetic ceramide analog with significant potential in cancer research and drug development. This document details its mechanism of action as a neutral ceramidase (nCDase) inhibitor, its effects on key signaling pathways, and provides detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a cell-permeable, short-chain ceramide analog that has garnered significant interest for its cytotoxic effects against various cancer cell lines. Unlike naturally occurring ceramides, the amide linkage in this compound is replaced with a urea group, a modification that contributes to its inhibitory activity against neutral ceramidase (nCDase). Inhibition of nCDase leads to the accumulation of endogenous ceramides within the cell, triggering signaling cascades that can induce apoptosis, autophagy, and cell cycle arrest. This guide explores the critical structural features of this compound and its analogs that govern their biological activity.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to the urea linkage, the acyl chain length, and the sphingoid base have been shown to significantly impact its potency and selectivity as an nCDase inhibitor and its downstream cellular effects.
The Urea Linkage
The replacement of the amide bond with a urea or thiourea moiety is a key structural feature for the inhibitory activity of these ceramide analogs against ceramidases. The urea group is thought to be crucial for the interaction with the active site of the enzyme.
Acyl Chain Length
The length of the acyl chain plays a significant role in the cytotoxicity of ceramide analogs. While C6 ceramide is readily cell-permeable, studies on thiourea analogs of a related ceramidase inhibitor, B13, have shown that longer alkyl chains can increase cytotoxic activity[1].
Modifications to the Sphingoid Base
The stereochemistry of the 1,3-propandiol backbone of ceramide analogs may not be essential for their cytotoxic activity, as suggested by studies on thiourea B13 analogs[1]. Further research into modifications of the sphingoid base of this compound is needed to fully elucidate its contribution to the SAR.
Thiourea Analogs
A series of thiourea analogs of the ceramidase inhibitor B13 have been synthesized and evaluated for their cytotoxic activities. Several of these compounds exhibited stronger cytotoxicity than both B13 and C6-ceramide against human renal cancer (Caki-2) and leukemic cancer (HL-60) cell lines[1]. This suggests that the thiourea group can be a favorable substitute for the amide group in ceramide analogs.
Quantitative Data on the Biological Activity of this compound and Analogs
The following tables summarize the quantitative data on the inhibitory and cytotoxic activities of this compound and its analogs from various studies.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Neutral Ceramidase Inhibition | - | ~17.23 ± 7.0 μM | [2] |
| This compound | Neutral Ceramidase Inhibition | - | ~20 μM | [2] |
| C6-ceramide | Cytotoxicity (MTT assay) | Caki-2 | 43 µM | [3] |
| C6-ceramide | Cytotoxicity (MTT assay) | HL-60 | 26 µM | [3] |
| B13 | Cytotoxicity (MTT assay) | Caki-2 | 109 µM | [3] |
| B13 | Cytotoxicity (MTT assay) | HL-60 | 28 µM | [3] |
| Compound 12 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | Caki-2 | 36 µM | [1][3] |
| Compound 12 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | HL-60 | 9 µM | [1][3] |
| Compound 15 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | Caki-2 | >100 µM | [3] |
| Compound 15 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | HL-60 | 14 µM | [3] |
| Compound 16 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | Caki-2 | 81 µM | [3] |
| Compound 16 (Thiourea B13 analog) | Cytotoxicity (MTT assay) | HL-60 | 11 µM | [3] |
Table 1: Inhibitory and Cytotoxic Activities of this compound and Analogs.
| Cell Line | This compound Concentration | Effect | Reference |
| HT-29 | 10 μM | 4-fold increase in ceramide after 24h | [4] |
| HT-29 | 5 and 10 μM | Inhibition of proliferation, induction of apoptosis and autophagy | |
| HT-29 | Not specified | Decrease in total β-catenin, increase in phosphorylated β-catenin | |
| HCT116 | Not specified | Decrease in total β-catenin, increase in phosphorylated β-catenin | |
| RIE-1 (non-cancerous) | 5 and 10 μM | No effect on cell viability | |
| Various colon cancer cell lines | Not specified | Decreased cell viability | [4] |
| SW620 | Not specified | Resistant to C6 urea-ceramide | [4] |
Table 2: Cellular Effects of this compound on Various Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Neutral Ceramidase (nCDase) Inhibition Assay
This protocol is adapted from a high-throughput screening assay for nCDase inhibitors[2].
Materials:
-
Recombinant neutral ceramidase (nCDase)
-
RBM 14-16 (fluorescent substrate)
-
This compound (as a control inhibitor)
-
Reaction Buffer: 0.6% Triton-X100, 150mM NaCl, 25mM phosphate buffer (pH 7.4)
-
Glycine Buffer: 100mM glycine (pH 10.6)
-
Sodium periodate (NaIO4) solution: 2.5 mg/mL in Glycine Buffer (prepare fresh)
-
1536-well plates
-
Fluorescence plate reader (Ex 360nm; Em 460nm)
Procedure:
-
Add 2 μL/well of nCDase solution (final concentration: 0.5 μg/ml in PBS) to the wells of a 1536-well plate.
-
Add 50 nL/well of the test compound (or this compound control) at various concentrations.
-
Add 2 μL/well of RBM 14-16 substrate solution (final concentration: 20 μM in reaction buffer).
-
Incubate the plate for 3 hours at 37 °C.
-
Add 2 μL/well of freshly prepared sodium periodate solution.
-
Centrifuge the plate at 1000 RPM for 5 minutes.
-
Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
Materials:
-
Cancer cell lines (e.g., Caki-2, HL-60)
-
Complete cell culture medium
-
This compound or analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assays
4.3.1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
4.3.2. Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
4.3.3. PARP Cleavage Assay: This Western blot-based assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Autophagy Assays
4.4.1. Monodansylcadaverine (MDC) Staining: This fluorescent staining method is used to detect the formation of autophagic vacuoles.
4.4.2. LC3 Conversion Assay: This Western blot-based assay detects the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagy.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating key signaling pathways, primarily the Wnt/β-catenin pathway and the AMPK/Ulk1-dependent autophagy pathway.
Wnt/β-catenin Signaling Pathway
In several colon cancer cell lines, this compound has been shown to inhibit the canonical Wnt/β-catenin signaling pathway[4]. This inhibition is characterized by a reduction in total β-catenin levels and a corresponding increase in the phosphorylation of β-catenin at Ser33 and Ser37. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, thereby preventing its translocation to the nucleus and the transcription of Wnt target genes involved in cell proliferation and survival, such as Cyclin D1 and c-myc[4].
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
AMPK/Ulk1-Dependent Autophagy Pathway
In colorectal cancer HT-29 cells, C6 ceramide has been shown to induce cytotoxic effects through an AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway[5]. In this pathway, C6 ceramide treatment leads to the activation of AMPK, which in turn activates Ulk1, a key initiator of autophagy. This signaling cascade ultimately leads to autophagic cell death.
Caption: this compound induces autophagy via the AMPK/Ulk1 pathway.
Conclusion
This compound represents a promising class of synthetic ceramide analogs with potent anticancer activity. Its mechanism of action, centered on the inhibition of neutral ceramidase and the subsequent accumulation of endogenous ceramides, leads to the modulation of critical signaling pathways involved in cell fate decisions. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective analogs for therapeutic development. The detailed experimental protocols offer a practical resource for researchers investigating the biological effects of this compound and related compounds. Further exploration of the SAR and the intricate signaling networks affected by these molecules will undoubtedly pave the way for novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of C6 Urea Ceramide in Cellular Fate: A Technical Guide to Apoptosis and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
C6 Urea Ceramide, a synthetic, cell-permeable analog of natural ceramide, has emerged as a potent modulator of fundamental cellular processes, notably apoptosis and autophagy. Its ability to mimic endogenous ceramide allows for the targeted investigation of sphingolipid-mediated signaling pathways. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces these two critical cellular responses. We will detail the involved signaling cascades, present quantitative data from key studies, provide comprehensive experimental protocols for analysis, and visualize the complex molecular interactions through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in oncology, neurobiology, and metabolic diseases, as well as for professionals engaged in the development of novel therapeutics targeting ceramide-mediated pathways.
Introduction to this compound
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, senescence, apoptosis, and autophagy.[1][2] The N-acyl chain length of ceramides can influence their biological function.[2] Short-chain ceramides, such as this compound (N-hexanoyl-D-erythro-sphingosine), are frequently utilized in research due to their cell permeability, allowing for the direct study of ceramide-induced effects.[3][4] this compound has been shown to effectively induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562), glioblastoma (C6), and colon carcinoma (HCT116).[1][3][5] Furthermore, it is a known inducer of autophagy, a cellular recycling process that can either promote cell survival or lead to cell death, depending on the cellular context.[2][6][7]
This compound in the Induction of Apoptosis
This compound triggers apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated can be cell-type dependent.
Signaling Pathways
2.1.1. Extrinsic Pathway:
In chronic myelogenous leukemia (K562) cells, this compound has been shown to induce apoptosis primarily through the extrinsic pathway.[3] This involves the activation of caspase-8, a key initiator caspase in this pathway.[3] The activation of caspase-8 leads to the subsequent cleavage and activation of executioner caspases, such as caspase-3, ultimately resulting in the dismantling of the cell.[3][5]
2.1.2. Intrinsic Pathway:
The intrinsic pathway is initiated at the mitochondria. This compound can induce the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases.[5]
2.1.3. Role of JNK and other Kinases:
The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this compound-induced apoptosis.[3] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Mcl-1.[3] In some cell types, this compound has also been shown to influence other kinase pathways, such as the Akt and MAP kinase pathways.[8]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data
| Cell Line | Concentration of this compound | Time (hours) | Effect | Reference |
| K562 | 25 µM | 48 | ~25% of cells in sub-G1 phase (apoptosis) | [3] |
| K562 | 50 µM | 72 | Nearly all cells Annexin V positive | [3] |
| K562 | EC50 | - | 27.90 µM | [1] |
| C6 Glioblastoma | >90% cell death | Short-term | Induction of apoptosis | [1] |
| MCF-7 | 12.5 - 25 µM | 24 | Inhibition of cell viability | [7] |
| HepG2 | 11, 23, 45 µM | 24, 48 | Increased Caspase 3/7 activity | [9] |
Experimental Protocols
2.3.1. Annexin V Staining for Apoptosis Detection
This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11]
-
Materials:
-
Annexin V-FLUOS staining kit (e.g., from Roche)[10]
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells twice with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Annexin V-FLUOS labeling solution (containing Annexin V-FITC and PI in incubation buffer).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of incubation buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
2.3.2. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.[12]
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Add the supernatant (containing the protein) to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
-
This compound in the Induction of Autophagy
Autophagy is a catabolic process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cellular components and deliver them to the lysosome for degradation.[9][13] this compound can induce autophagy through several signaling pathways.
Signaling Pathways
3.1.1. AMPK/Ulk1 Pathway:
In colorectal cancer HT-29 cells, this compound-induced autophagy is dependent on the activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (Ulk1).[6] AMPK activation can be a response to cellular stress, such as that induced by this compound.
3.1.2. Akt/mTOR Pathway:
A primary mechanism of ceramide-induced autophagy involves the inhibition of the Akt/mTOR signaling pathway, which is a key negative regulator of autophagy.[2][13] By suppressing this pathway, this compound leads to the activation of the autophagy-initiating ULK1 complex.
3.1.3. Beclin-1 and JNK1:
Ceramide can also activate JNK1, which phosphorylates Bcl-2.[13][14] This phosphorylation disrupts the inhibitory interaction between Bcl-2 and Beclin-1, a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the nucleation of the autophagosomal membrane.[13][14]
Figure 2: Key signaling pathways in this compound-induced autophagy.
Quantitative Data
| Cell Line | Concentration of this compound | Time (hours) | Effect | Reference |
| MCF-7 | 50 µM | 24 | Induction of autophagy (MDC accumulation) | [7] |
| CAM Assay | 50 µM | 24 | 40% reduction of new vessel formation | [7] |
| HepG2 | 24 µM (nanoliposomes) | 6, 24, 48 | Increased autophagic vacuole accumulation | [9] |
Experimental Protocols
3.3.1. Western Blot for LC3 Conversion
A hallmark of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[15]
-
Materials:
-
RIPA buffer
-
Proteinase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Treat cells with this compound.
-
Lyse cells in ice-cold RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
-
3.3.2. Monodansylcadaverine (MDC) Staining
MDC is a fluorescent compound that accumulates in acidic autophagic vacuoles.[7]
-
Materials:
-
Monodansylcadaverine (MDC)
-
PBS
-
Fluorescence microscope
-
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Incubate the cells with 0.05 mM MDC in PBS at 37°C for 10-15 minutes.
-
Wash the cells twice with PBS.
-
Immediately observe the cells under a fluorescence microscope with an excitation filter of 380-420 nm and an emission filter of >520 nm. The appearance of punctate fluorescence indicates the accumulation of autophagic vacuoles.
-
Figure 3: General experimental workflow for studying this compound-induced apoptosis and autophagy.
Conclusion
This compound is a powerful tool for dissecting the complex roles of ceramides in regulating cell fate. Its ability to potently induce both apoptosis and autophagy underscores the central role of sphingolipid signaling in cellular homeostasis and disease. The choice between these two pathways is often dependent on the specific cell type, the concentration of this compound, and the overall cellular context. A thorough understanding of the signaling mechanisms and the availability of robust experimental protocols, as outlined in this guide, are essential for researchers aiming to exploit these pathways for therapeutic benefit. Further investigation into the intricate crosstalk between ceramide-induced apoptosis and autophagy will undoubtedly reveal novel targets for the treatment of cancer and other proliferative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
C6 Urea Ceramide: A Technical Guide to its Discovery, Synthesis, and Biological Activity
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Introduction: C6 Urea Ceramide (N-hexyl-N'-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-urea) is a synthetically developed, cell-permeable analog of natural ceramides. It has emerged as a significant tool in the study of sphingolipid metabolism and signaling, primarily due to its function as a competitive inhibitor of neutral ceramidase (nCDase). This enzyme plays a crucial role in the hydrolysis of ceramide into sphingosine, a key step in the sphingolipid metabolic pathway. By inhibiting nCDase, this compound leads to an accumulation of intracellular ceramides, which are known to be involved in a variety of cellular processes including apoptosis, autophagy, and cell cycle arrest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on its application in cancer research.
Discovery and Rationale
The discovery of this compound was born out of a rational design approach aimed at developing specific inhibitors for neutral ceramidase. Recognizing the central role of ceramide in cellular signaling, researchers sought to create molecules that could modulate its levels by targeting its metabolic enzymes. The structure of this compound was conceived through structure-activity relationship (SAR) studies, which identified the urea linkage as a key functional group for competitive inhibition of the nCDase active site. The short C6 acyl chain enhances the molecule's cell permeability, allowing it to be effectively used in in vitro and in vivo studies.
Synthesis of this compound
-
Protection of reactive groups: The hydroxyl groups on the sphingosine backbone would need to be protected to prevent unwanted side reactions.
-
Urea bond formation: The free amine group of the protected sphingosine would then be reacted with hexyl isocyanate or a similar reagent to form the urea linkage.
-
Deprotection: The protecting groups on the hydroxyls would be removed to yield the final this compound product.
-
Purification: The final product would be purified using chromatographic techniques to ensure high purity.
Mechanism of Action
This compound functions as a competitive inhibitor of neutral ceramidase (nCDase)[1]. By binding to the active site of nCDase, it prevents the hydrolysis of endogenous ceramides. This inhibition leads to a significant increase in the intracellular concentrations of various ceramide species, including C16, C18, C20, and C24 ceramides[2]. The accumulation of these ceramides is central to the biological effects of this compound.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activity, particularly in the context of cancer. It has been shown to inhibit the proliferation of various cancer cell lines, with a notable efficacy in colon cancer cells[1][2]. Its anti-cancer effects are mediated through the induction of apoptosis and autophagy[2]. Importantly, this compound exhibits selectivity, showing minimal toxicity to non-cancerous cells[2].
Signaling Pathways Modulated by this compound
The accumulation of ceramides induced by this compound impacts several critical signaling pathways involved in cancer progression.
Wnt/β-catenin Signaling Pathway:
In colon cancer cells, this compound treatment leads to a decrease in the levels of total and phosphorylated β-catenin[2]. β-catenin is a key component of the canonical Wnt signaling pathway, which is often hyperactivated in colorectal cancers. By promoting the degradation of β-catenin, this compound can inhibit the transcription of Wnt target genes that drive cell proliferation.
Figure 1: this compound's impact on the Wnt/β-catenin pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HT-29 (Colon Cancer) | Proliferation | 5-10 | Inhibition | [2] |
| HT-29 (Colon Cancer) | Apoptosis | 5-10 | Induction | [2] |
| HT-29 (Colon Cancer) | Autophagy | 5-10 | Induction | [2] |
| HT-29 (Colon Cancer) | Ceramide Levels | 10 | 4-fold increase after 24h | [1] |
| HCT116 (Colon Cancer) | β-catenin Levels | Not specified | Decrease | [2] |
| Wild-type MEFs | Ceramide Levels | Not specified | Increase | [2] |
| nCDase-/- MEFs | Ceramide Levels | Not specified | No increase | [2] |
Table 2: In Vivo Efficacy of this compound in HT-29 Mouse Xenograft Model
| Dosage (mg/kg) | Effect on Tumor Growth | Effect on Ceramide Levels in Tumor | Reference |
| 1.25, 2.5, and 5 | Reduction | Increase in C16, C18, C20, and C24 ceramides | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: HT-29 and HCT116 human colon adenocarcinoma cells are commonly used.
-
Culture Medium: Cells are typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
This compound Preparation: A stock solution of this compound is prepared in an appropriate solvent such as dimethyl sulfoxide (DMSO).
-
Treatment: Cells are treated with the desired concentration of this compound for specified time periods (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-LC3B, anti-caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vitro Analysis
Figure 2: A typical experimental workflow for in vitro studies.
Conclusion
This compound is a valuable pharmacological tool for the investigation of neutral ceramidase function and the broader role of ceramide in cellular signaling. Its ability to induce ceramide accumulation has been effectively leveraged to probe the mechanisms of cell death and proliferation in cancer models. The demonstrated efficacy in preclinical studies, particularly in colon cancer, suggests its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its in vivo pharmacokinetics and to explore its therapeutic utility in a wider range of diseases where ceramide metabolism is dysregulated.
References
The Effect of C6 Urea Ceramide on Ceramide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide, a central molecule in sphingolipid metabolism, plays a critical role in cellular signaling, regulating processes such as apoptosis, autophagy, and cell cycle arrest. Dysregulation of ceramide metabolism is implicated in various diseases, including cancer. C6 Urea Ceramide has emerged as a valuable tool for studying and manipulating ceramide pathways. This technical guide provides an in-depth overview of the effects of this compound on ceramide metabolism, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. Detailed methodologies for key assays and visualizations of relevant pathways are included to support researchers in this field.
Introduction to this compound
This compound is a synthetic, cell-permeable analog of ceramide. Its primary and most well-characterized function is the inhibition of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting nCDase, this compound effectively blocks the degradation of endogenous ceramides, leading to their accumulation within the cell. This accumulation triggers a cascade of downstream signaling events, making this compound a potent modulator of cellular fate.
Mechanism of Action
The principal mechanism of action of this compound is the competitive inhibition of neutral ceramidase (nCDase).
-
Enzyme Inhibition: this compound acts as a substrate analog, binding to the active site of nCDase and preventing the breakdown of natural ceramides. This leads to a significant increase in the intracellular concentration of various ceramide species.[1][2]
-
Induction of Apoptosis and Autophagy: The resulting elevation in ceramide levels is a potent trigger for programmed cell death (apoptosis) and cellular self-digestion (autophagy) in various cell types, particularly in cancer cells.[2]
-
Modulation of Signaling Pathways: The accumulation of ceramide influences several key signaling pathways. A notable example is the Wnt/β-catenin pathway, where this compound treatment leads to a decrease in total β-catenin and an increase in its phosphorylation, marking it for proteasomal degradation.[2][3]
Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from published studies.
| Cell Line | Treatment Concentration | Duration | Effect on Ceramide Levels | Reference |
| HT-29 (Colon Cancer) | 10 µM | 24 hours | 4-fold increase in total ceramide | [3] |
| HT-29 (Colon Cancer) | 10 µM | 48 hours | 2-fold increase in total ceramide | [3] |
| HT-29 Xenograft | 1.25, 2.5, 5 mg/kg | 5 days | Increase in C16, C18, C20, and C24 ceramide levels | [2] |
| Cell Line | Treatment Concentration | Duration | Effect on Cell Viability/Apoptosis | Reference |
| HT-29 (Colon Cancer) | 5 µM and 10 µM | Not Specified | Inhibition of proliferation, induction of apoptosis and autophagy | [2] |
| HCT116 (Colon Cancer) | Not Specified | 24 hours | Decrease in total β-catenin | [3] |
| HT-29 (Colon Cancer) | Not Specified | 24 hours | Decrease in total β-catenin, increase in phosphorylated β-catenin | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., HT-29)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background correction.[4]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells to remove the unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.[5][6][7][8]
Autophagy Assessment (Western Blot for LC3-II)
The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation. Western blotting is used to detect this change.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the bands using an imaging system. The ratio of LC3-II to a loading control like β-actin is then quantified.[9][10]
Ceramide Quantification (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different ceramide species.
Materials:
-
Cell pellets from this compound treated and control cells
-
Internal standards (e.g., deuterated ceramide species)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system
Protocol:
-
Lipid Extraction:
-
Homogenize cell pellets in a suitable solvent mixture containing internal standards.
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the lipid extract in an appropriate solvent.
-
Inject the sample into a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate) to separate the different ceramide species.
-
-
MS/MS Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each ceramide species based on its precursor and product ion masses.
-
Quantify the endogenous ceramides by comparing their peak areas to those of the internal standards.[11][12][13][14]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits nCDase, leading to ceramide accumulation and downstream effects.
Experimental Workflow for Assessing this compound Effects
Caption: A typical workflow for studying the effects of this compound on cultured cells.
Conclusion
This compound is a powerful pharmacological tool for investigating the complex roles of ceramide in cellular physiology and pathology. Its specific inhibition of neutral ceramidase allows for the controlled elevation of endogenous ceramide levels, providing a means to dissect the downstream consequences of ceramide accumulation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of ceramide metabolism and its implications in health and disease, particularly in the context of cancer drug development.
References
- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. abcam.com [abcam.com]
- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular targets of C6 Urea Ceramide
An In-depth Technical Guide on the Intracellular Targets of C6 Urea Ceramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, cell-permeable analog of ceramide that has garnered significant attention in cancer research due to its selective cytotoxic effects on tumor cells. Its primary mechanism of action involves the inhibition of neutral ceramidase (nCDase), leading to the accumulation of endogenous ceramides. This accumulation triggers a cascade of downstream signaling events that culminate in cell cycle arrest, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the known intracellular targets of this compound, details the experimental protocols used to elucidate these interactions, and presents quantitative data and signaling pathways in a clear, structured format.
Primary Intracellular Target: Neutral Ceramidase (nCDase)
The most well-documented intracellular target of this compound is neutral ceramidase (nCDase), a key enzyme in sphingolipid metabolism that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][2][3] By inhibiting nCDase, this compound leads to an increase in intracellular ceramide levels, which is a critical mediator of its anti-cancer effects.[1][2][4] Evidence supporting nCDase as the primary target comes from studies showing that this compound treatment increases total ceramide levels in wild-type cells but not in cells lacking nCDase.[2][4]
Quantitative Data: Inhibition of Neutral Ceramidase
The inhibitory activity of this compound against nCDase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | Neutral Ceramidase | ~17.23 ± 7.0 μM | Primary screen | [3] |
| This compound | Neutral Ceramidase | ~20 μM | HTS campaign | [3] |
Downstream Cellular Effects and Signaling Pathways
The accumulation of ceramide resulting from nCDase inhibition by this compound triggers a multitude of downstream signaling pathways, ultimately leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells.
Induction of Apoptosis and Autophagy
This compound is a potent inducer of apoptosis and autophagy in various cancer cell lines, including colon cancer cells.[1][2][4] This is a key mechanism behind its anti-tumor activity.
-
Apoptosis: Treatment with this compound leads to a significant increase in the sub-G0/G1 cell population, indicative of apoptosis.[4] This is accompanied by the activation of caspase-3, a key executioner caspase.[4] Morphological changes associated with apoptosis, such as nuclear chromatin condensation, are also observed.[4] In some cell types, C6-ceramide-induced apoptosis is mediated by the extrinsic pathway involving caspase-8.[5]
-
Autophagy: this compound treatment increases the levels of LC3-II, a marker for autophagosome formation, indicating the induction of autophagy.[4]
Modulation of Key Signaling Pathways
The elevated ceramide levels induced by this compound impact several critical signaling pathways involved in cell growth, proliferation, and survival.
-
Wnt/β-catenin Pathway: this compound treatment reduces the levels of total β-catenin and increases its phosphorylation at Ser33 and Ser37.[4] This phosphorylation event targets β-catenin for proteasomal degradation, thereby inhibiting the Wnt/β-catenin signaling pathway, which is often hyperactivated in colon cancer.[1][4]
-
ERK Pathway: A decrease in the phosphorylation of ERK (Extracellular signal-regulated kinase) is observed in cancer cells treated with this compound.[4] The ERK pathway is a crucial component of the MAPK signaling cascade that promotes cell proliferation and survival.
-
Akt/mTOR Pathway: Ceramide is known to indirectly inhibit the pro-survival Akt/mTOR pathway.[6][7][8] This can occur through the activation of protein phosphatases that dephosphorylate and inactivate Akt.[8][9]
-
Protein Kinase C zeta (PKCζ): Ceramide can directly bind to and activate the atypical protein kinase C isoform, PKCζ.[9][10][11][12] Activated PKCζ can then participate in stress-activated protein kinase (SAPK) signaling cascades that can lead to growth arrest.[11]
-
Cathepsin D: Ceramide has been shown to bind to and activate the lysosomal aspartic protease, Cathepsin D.[13][14][15] This activation can contribute to the execution of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
Neutral Ceramidase (nCDase) Activity Assay
This protocol is adapted from methods used in high-throughput screening for nCDase inhibitors.[3][16]
Objective: To measure the enzymatic activity of nCDase and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human nCDase
-
Fluorogenic substrate (e.g., RBM14-C12)
-
This compound
-
Assay Buffer: 25 mM phosphate buffer, 150 mM NaCl, 1% Sodium Cholate, pH 7.4
-
Stop Solution: Methanol
-
Developing Solution: Sodium periodate (NaIO4) in glycine-NaOH buffer, pH 10.6
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant nCDase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO or appropriate solvent) and a positive control inhibitor if available.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution (Methanol).
-
Add the developing solution to oxidize the product and generate a fluorescent signal.
-
Incubate in the dark at 37°C for 1 hour.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.[4]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 μM). Include a vehicle control.
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.[4]
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in pathways like Wnt/β-catenin and ERK.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising therapeutic agent, primarily targeting neutral ceramidase to induce ceramide accumulation in cancer cells. This accumulation disrupts multiple oncogenic signaling pathways, including the Wnt/β-catenin and ERK pathways, while promoting apoptosis and autophagy. The detailed understanding of its intracellular targets and mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for its further development as a potential anti-cancer drug. The provided quantitative data and pathway diagrams offer a valuable resource for researchers in the field of cancer biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. C6-ceramide synergistically potentiates the anti-tumor effects of histone deacetylase inhibitors via AKT dephosphorylation and α-tubulin hyperacetylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. embopress.org [embopress.org]
- 15. Ceramide as an activator lipid of cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
C6 Urea Ceramide: A Technical Guide to its Role in Sphingolipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of C6 Urea Ceramide, a synthetic derivative of ceramide, and its significant involvement in the intricate network of sphingolipid signaling pathways. As a potent and specific inhibitor of neutral ceramidase (nCDase), this compound serves as a critical tool for elucidating the roles of ceramide and its metabolites in cellular processes such as apoptosis, autophagy, and cell proliferation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the signaling pathways it modulates. The information contained herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for advancing our understanding of sphingolipid metabolism and its therapeutic potential, particularly in oncology.
Introduction to Sphingolipid Signaling
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also function as critical signaling molecules involved in a myriad of cellular processes.[1][2] The balance between key sphingolipid metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), often dictates cell fate.[3][4] Ceramide is widely recognized as a pro-apoptotic and anti-proliferative molecule, while S1P typically promotes cell survival, proliferation, and inflammation.[3][4] The enzymatic machinery that governs the interconversion of these lipids is therefore of significant interest in both basic research and therapeutic development.
Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid.[5][6] Sphingosine can then be phosphorylated by sphingosine kinases to form S1P.[5] There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline ceramidases.[5][6] Each of these enzymes exhibits distinct subcellular localizations and tissue distributions, suggesting specific roles in regulating sphingolipid signaling in different contexts.[6] Neutral ceramidase (nCDase), in particular, has been implicated in the regulation of ceramide levels at the plasma membrane and in the Golgi apparatus, influencing pathways involved in cell growth and survival.[7][8]
This compound: A Selective Neutral Ceramidase Inhibitor
This compound (N-hexyl-N'-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-urea) is a synthetic, cell-permeable analog of C6 ceramide.[9] It has been identified as a competitive inhibitor of neutral ceramidase.[10] This specificity allows for the targeted investigation of nCDase function and the downstream consequences of ceramide accumulation.
Mechanism of Action
By inhibiting nCDase, this compound prevents the breakdown of ceramide, leading to its accumulation within the cell.[9][10] This elevation in intracellular ceramide levels is a key event that triggers a cascade of downstream signaling events, ultimately impacting cellular homeostasis. The primary target of this compound is nCDase, and its inhibitory effect has been shown to be specific, as cells lacking nCDase do not exhibit the same increase in ceramide levels upon treatment.[10]
The accumulation of ceramide can, in turn, influence various signaling pathways. For instance, ceramide can activate protein phosphatases, such as protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and thereby regulate the activity of key signaling proteins like Akt and members of the Bcl-2 family.[11][12] Furthermore, ceramide has been shown to be involved in the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[13]
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound against neutral ceramidase and its effects on cellular ceramide levels and viability have been quantified in several studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Neutral Ceramidase | ~17.23 ± 7.0 µM | High-Throughput Screening Assay | [14] |
| IC50 for Neutral Ceramidase | ~20 µM | Biochemical Assay | [14] |
| Effective Concentration (Apoptosis/Autophagy Induction) | 5 - 10 µM | HT-29 Colon Cancer Cells | [9][14] |
| Increase in Total Ceramide Levels | 4-fold at 24h (10 µM) | HT-29 Colon Cancer Cells | [10] |
| Increase in Specific Ceramide Species (in vivo) | Significant increase in C16:0, C18:0, C20:0, and C24:0 | HT-29 Mouse Xenograft Model | [10] |
Key Signaling Pathways Modulated by this compound
The Sphingolipid Rheostat: Ceramide vs. S1P
This compound directly influences the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramide and pro-survival S1P. By inhibiting nCDase, this compound tips this balance towards ceramide accumulation, thereby promoting cellular outcomes like apoptosis and autophagy.
Caption: The Sphingolipid Rheostat.
Induction of Apoptosis
Ceramide accumulation initiated by this compound is a potent trigger for apoptosis.[9][14] This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Ceramide can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[12] It can also facilitate the clustering of death receptors, such as Fas, leading to the activation of caspase-8.[11]
Caption: this compound-Induced Apoptosis.
Induction of Autophagy
In addition to apoptosis, this compound has been shown to induce autophagy, a cellular self-degradation process.[9][14] The accumulation of ceramide can activate protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate the pro-survival kinase Akt.[12] Inhibition of the Akt/mTOR pathway is a well-established trigger for autophagy.
Caption: this compound-Induced Autophagy.
Regulation of the Wnt/β-catenin Pathway
This compound has been demonstrated to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][10] Inhibition of nCDase by this compound leads to a decrease in total β-catenin levels.[10] This is associated with an increase in the phosphorylation of β-catenin at serine 33 and serine 37, which marks it for proteasomal degradation.[4][10]
Caption: this compound and β-catenin Degradation.
Detailed Experimental Protocols
Neutral Ceramidase Activity Assay
This protocol is adapted from a high-throughput screening assay for nCDase inhibitors.[14]
Materials:
-
Recombinant human neutral ceramidase (nCDase)
-
Fluorescent substrate (e.g., NBD-C12-ceramide)
-
Reaction Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 0.4% Triton X-100
-
This compound (as inhibitor)
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of varying concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Add 80 µL of reaction buffer containing the fluorescent substrate (final concentration, e.g., 20 µM) to each well.
-
Initiate the reaction by adding 10 µL of nCDase solution (final concentration, e.g., 1 nM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding an appropriate stop solution (e.g., 1:1 chloroform:methanol).
-
Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Caption: Neutral Ceramidase Activity Assay Workflow.
Apoptosis Detection by Hoechst Staining
This protocol is a common method for visualizing nuclear morphology changes associated with apoptosis.[10]
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Hoechst 33342 staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
Caption: Apoptosis Detection Workflow.
Autophagy Analysis by LC3-II Western Blot
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]
Materials:
-
Cells cultured in plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio or the level of LC3-II normalized to a loading control (e.g., β-actin).
Caption: Autophagy Western Blot Workflow.
Applications in Drug Development
The ability of this compound to selectively inhibit nCDase and induce cancer cell death makes it a valuable tool for drug development.
-
Target Validation: this compound can be used to validate nCDase as a therapeutic target in various cancer types.
-
Lead Compound: While this compound itself may have limitations in terms of its drug-like properties, it serves as a crucial lead compound for the development of more potent and specific nCDase inhibitors with improved pharmacokinetic profiles.
-
Combination Therapies: The pro-apoptotic and pro-autophagic effects of this compound suggest its potential use in combination with other chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
A clinical trial is currently underway to evaluate the safety of a nanoliposomal formulation of C6 Ceramide (CNL) in patients with relapsed/refractory acute myeloid leukemia, highlighting the translational potential of modulating ceramide pathways in cancer therapy.[15]
Conclusion
This compound is an indispensable research tool for dissecting the complex roles of neutral ceramidase and ceramide in sphingolipid signaling. Its ability to potently and selectively inhibit nCDase allows for the precise manipulation of intracellular ceramide levels, thereby unveiling the downstream consequences on critical cellular processes like apoptosis, autophagy, and cell proliferation. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of targeting sphingolipid metabolism. As our understanding of the intricate connections within these signaling networks continues to grow, this compound and its derivatives hold significant promise for the development of novel therapeutic strategies, particularly in the field of oncology.
References
- 1. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of neutral ceramidase in the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
C6 Urea Ceramide: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
C6 Urea Ceramide is a synthetic, cell-permeable analog of ceramide, a critical lipid second messenger involved in a variety of cellular processes including apoptosis, cell cycle arrest, and autophagy. Structurally, it is a competitive inhibitor of neutral ceramidase (nCDase), an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. By inhibiting nCDase, this compound leads to the accumulation of intracellular ceramides, which can trigger downstream signaling cascades culminating in cell death in various cancer cell lines. These characteristics make this compound a valuable tool for studying the role of ceramide metabolism in cancer biology and for evaluating potential therapeutic strategies that target this pathway.
This document provides detailed protocols for the application of this compound in cell culture, including methods for assessing cell viability, apoptosis, and the analysis of key signaling pathways.
Data Presentation: Quantitative Effects of C6 Ceramide Analogs
The following tables summarize the quantitative effects of C6 ceramide analogs on various cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments with this compound.
Table 1: Inhibition of Cell Viability by C6 Ceramide
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect |
| HT29 | Colon Cancer | 5, 10 | 48 | Significant decrease in MTT values[1] |
| OPM2 | Multiple Myeloma | 1.25 - 40 | 24 | Dose-dependent inhibition of proliferation[2] |
| MyLa, HuT78 | Cutaneous T Cell Lymphoma | 25, 100 | 6, 16, 24 | Dose- and time-dependent decrease in cell viability[3] |
| HaCaT | Keratinocytes | 25 | 24 | 37.5% reduction in cell viability[3] |
| Primary Keratinocytes | Normal | 25 | 24 | 28.8% reduction in cell viability[3] |
Table 2: Induction of Apoptosis by C6 Ceramide
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Apoptotic Effect |
| OPM2 | Multiple Myeloma | 20 | 24 | 20.5% ± 1.72% apoptosis (vs. 3.7% ± 1.54% in control)[2] |
| HT29 | Colon Cancer | 10 | 48 | Increased sub-G0/G1 population from 4 ± 1.4% to 16 ± 1%[1] |
| HCT116 | Colon Cancer | 50 | 4, 7, 16, 24 | Induction of apoptosis and necrosis[4] |
| MDA-MB-231 | Breast Cancer | 5-10 (IC50) | Not Specified | >70% increase in Annexin-V positive cells (in combination with DM102)[5] |
| K562 | Chronic Myelogenous Leukemia | 25 | 24, 48, 72 | Increased sub-G1 phase[6] |
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Cultured cells of interest
-
Sterile culture plates or flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.
-
Treatment Preparation: On the day of the experiment, thaw the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1, 5, 10, 25, 50 µM).[3][7]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]
Signaling Pathways and Visualizations
This compound, by increasing intracellular ceramide levels, can activate several signaling pathways leading to apoptosis and cell cycle arrest.
Ceramide-Induced Apoptosis Pathway
Ceramide accumulation triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of caspases, a family of proteases that execute programmed cell death. Key events include the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of the executioner caspase-3.[9] Caspase-3 is responsible for cleaving various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[2][9]
Caption: Ceramide-induced apoptosis signaling pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: Experimental workflow for this compound.
NF-κB Signaling Pathway
In some cellular contexts, C6-ceramide has been shown to induce Nuclear Factor-kappaB (NF-κB) DNA-binding activity, which is another important pathway in the regulation of apoptosis.[9]
Caption: C6 Ceramide and NF-κB signaling.
References
- 1. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.glpbio.com [file.glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C6 Urea Ceramide in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 Urea Ceramide is a potent and specific inhibitor of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine.[1][2] By inhibiting nCDase, this compound effectively increases intracellular levels of endogenous ceramides.[1][2] Ceramide itself is a critical bioactive sphingolipid that functions as a second messenger in a variety of cellular processes, including the induction of apoptosis, cell cycle arrest, and autophagy.[3] These application notes provide a detailed guide for the use of this compound in in vitro studies, with a focus on determining its optimal concentration and outlining protocols for key experimental assays.
Data Presentation: Optimal Concentration of this compound
The optimal concentration of this compound for in vitro studies typically ranges from 5 to 10 µM. This concentration has been shown to be effective in various cancer cell lines, inducing apoptosis and autophagy while exhibiting minimal toxicity to non-cancerous cells.[1][2][3] Below is a summary of effective concentrations and observed effects in different cell lines.
| Cell Line | Concentration Range | Observed Effects | Reference |
| HT-29 (Colon Cancer) | 5 - 10 µM | Inhibition of proliferation, induction of apoptosis and autophagy, decreased total β-catenin, and decreased ERK phosphorylation. | [1][2][3] |
| HCT116 (Colon Cancer) | 5 - 10 µM | Decreased total and phosphorylated β-catenin, and decreased ERK phosphorylation. | [1][3] |
| RIE-1 (Non-cancerous Rat Intestinal Epithelial) | 5 - 10 µM | No significant toxicity or effect on cell viability. | [2][3] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | Increased total ceramide levels in wild-type MEFs. | [2] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of neutral ceramidase, leading to the accumulation of intracellular ceramide. This increase in ceramide triggers downstream signaling events that can lead to apoptosis and autophagy. Key pathways affected include the Wnt/β-catenin and the ERK signaling pathways.
References
Application Notes and Protocols for Inducing Apoptosis with C6 Urea Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 Urea Ceramide is a cell-permeable inhibitor of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine. By inhibiting nCDase, this compound leads to the intracellular accumulation of endogenous ceramides. Ceramides are critical bioactive sphingolipids that act as second messengers in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis. The elevation of endogenous ceramide levels is a key mechanism for inducing apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to induce apoptosis in cancer cell lines. The included protocols detail the necessary steps for cell treatment and subsequent analysis of apoptosis.
Mechanism of Action
This compound functions as a competitive inhibitor of neutral ceramidase.[1] This inhibition leads to an accumulation of various endogenous ceramide species within the cell, including C16:0, C18:0, C20:0, and C24:0 ceramides.[3] The elevated ceramide levels trigger a signaling cascade that culminates in programmed cell death, or apoptosis. This process is often accompanied by other cellular responses such as autophagy.[2] The pro-apoptotic effects of increased ceramide levels are mediated through the activation of caspase cascades and the mitochondrial pathway, ultimately leading to the execution of apoptosis.
References
Measuring C6 Ceramide-Induced Autophagy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Ceramide, a central molecule in sphingolipid metabolism, has been identified as a significant regulator of autophagy. C6 Ceramide, a cell-permeable, short-chain ceramide analog, is a widely used tool to induce and investigate the mechanisms of autophagy in various cell types. This document provides detailed application notes and protocols for measuring C6 Ceramide-induced autophagy, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes quantitative data on C6 Ceramide-induced autophagy from various studies. The effective concentration of C6 Ceramide can vary depending on the cell line and experimental conditions.
| Cell Line | C6 Ceramide Concentration | Key Autophagy Marker | Measurement Method | Observed Effect | Reference |
| HepG2 (Human Liver Cancer) | 12, 23, 47 µM | LC3-II | Western Blot | Synergistic increase in LC3-II with vinblastine | [1][2] |
| LS174T (Human Colon Cancer) | 2.5, 5.0, 10 µM | LC3-II | Western Blot | Synergistic increase in LC3-II with vinblastine | [1][2] |
| HT-29 (Human Colon Cancer) | Not specified | Autophagy Induction | Not specified | C6-ceramide induces autophagy via PP2A-mediated Akt inhibition | [3] |
| MCF-7 (Human Breast Cancer) | Not specified | Autophagy Induction | Not specified | C6-ceramide induces autophagy via PP2A-mediated Akt inhibition | [3] |
| Prostate Cancer Cells | Not specified | Autophagy Induction | Not specified | Increased autophagy enhances resistance to C6 ceramide | [4] |
| Nucleus Pulposus Cells | 10, 20 µM | Cell Degeneration | Not specified | C6-ceramide promotes NP cell degeneration | [5][6] |
| Embryonic Hippocampal Cells | 13 µM | Cell Viability | Not specified | High-dose C6 ceramide increases cell viability and mitochondria | [7] |
Signaling Pathways of C6 Ceramide-Induced Autophagy
C6 Ceramide induces autophagy through multiple signaling pathways. A primary mechanism involves the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy. Additionally, C6 Ceramide can activate c-Jun N-terminal kinase (JNK), leading to the phosphorylation of Bcl-2 and the dissociation of the Beclin-1:Bcl-2 complex, which is crucial for the initiation of autophagosome formation. Another identified pathway involves the activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (Ulk1).
Caption: C6 Ceramide-induced autophagy signaling pathways.
Experimental Protocols
Western Blotting for LC3-I to LC3-II Conversion
This protocol quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.
Materials:
-
Cells of interest
-
C6 Ceramide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of C6 Ceramide for an appropriate duration (e.g., 6-24 hours). Include a vehicle-treated control. To measure autophagic flux, a set of wells should also be treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the C6 Ceramide treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an increase in autophagosome formation. Comparing samples with and without the lysosomal inhibitor allows for the assessment of autophagic flux.
Caption: Western Blotting workflow for LC3-II detection.
Fluorescence Microscopy for LC3 Puncta Visualization
This method allows for the direct visualization and quantification of autophagosomes as fluorescent puncta in cells.
Materials:
-
Cells expressing GFP-LC3 or cells to be immunostained
-
C6 Ceramide
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against LC3 (if not using GFP-LC3 cells)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with C6 Ceramide as described for Western blotting.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining (for non-GFP-LC3 cells):
-
Block non-specific binding with blocking solution.
-
Incubate with primary anti-LC3 antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of LC3 puncta per cell. An increase in the number of puncta in C6 Ceramide-treated cells compared to controls indicates autophagy induction.
-
Caption: Fluorescence microscopy workflow for LC3 puncta.
Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3
This assay differentiates between autophagosomes and autolysosomes to provide a more accurate measure of autophagic flux. It utilizes a tandem fluorescent protein-tagged LC3 (e.g., mRFP-GFP-LC3). In the neutral environment of the autophagosome, both GFP and mRFP fluoresce (yellow). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists (red).
Materials:
-
Cells stably or transiently expressing mRFP-GFP-LC3
-
C6 Ceramide
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells expressing the tandem LC3 construct and treat with C6 Ceramide.
-
Live-Cell Imaging or Fixation:
-
For live-cell imaging, visualize the cells directly.
-
Alternatively, fix the cells as described previously.
-
-
Image Acquisition: Capture images using filters for both GFP and mRFP.
-
Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in both yellow and red puncta suggests an induction of autophagic flux. An accumulation of yellow puncta without a corresponding increase in red puncta may indicate a blockage in the fusion of autophagosomes with lysosomes.
-
Conclusion
Measuring C6 Ceramide-induced autophagy requires a multi-faceted approach. The combination of Western blotting to quantify LC3-II levels and fluorescence microscopy to visualize autophagosome formation provides robust and reliable data. Furthermore, employing autophagic flux assays is crucial to distinguish between the induction of autophagy and the blockage of the pathway. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the role of C6 Ceramide in this fundamental cellular process.
References
- 1. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination therapy with nanoliposomal C6-ceramide and vinblastine is associated with autophagy dysfunction in hepatocarcinoma and colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Autophagy is increased in prostate cancer cells overexpressing acid ceramidase and enhances resistance to C6 ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Ceramide accumulation accelerates nucleus pulposus cells degradation by p38MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Lipidomics Analysis of Cells Treated with C6 Urea Ceramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 Urea Ceramide is a potent and specific inhibitor of neutral ceramidase (nCDase), an enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine.[1][2] Inhibition of nCDase by this compound leads to the intracellular accumulation of various ceramide species.[1][2][3] Ceramides are critical bioactive lipids involved in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[4] Consequently, this compound has emerged as a valuable tool for investigating the pathological roles of elevated ceramide levels, particularly in the context of cancer biology.
This application note provides a comprehensive overview of the lipidomic analysis of cells treated with this compound. It includes detailed protocols for cell culture and treatment, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS). Furthermore, it presents a summary of expected quantitative changes in lipid profiles and illustrates the key signaling pathways affected by this compound treatment.
Data Presentation: Quantitative Lipidomics
The following tables summarize the expected quantitative changes in the lipid profiles of HT-29 human colorectal cancer cells following treatment with 10 µM this compound for 24 hours. The data is presented as fold change relative to a vehicle-treated control group and includes representative p-values to indicate statistical significance.
Note: This is a representative dataset synthesized from published literature on the effects of neutral ceramidase inhibition. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Changes in Ceramide Species
| Lipid Species | Fold Change (this compound / Control) | p-value |
| Cer(d18:1/16:0) | 3.8 | <0.001 |
| Cer(d18:1/18:0) | 3.5 | <0.001 |
| Cer(d18:1/20:0) | 4.2 | <0.001 |
| Cer(d18:1/22:0) | 2.9 | <0.01 |
| Cer(d18:1/24:0) | 4.5 | <0.001 |
| Cer(d18:1/24:1) | 3.2 | <0.01 |
| Total Ceramides | 4.0 | <0.001 |
Table 2: Changes in Other Sphingolipid Species
| Lipid Species | Fold Change (this compound / Control) | p-value |
| Sphingomyelin (SM) | 0.8 | >0.05 |
| Sphingosine (SPH) | 1.1 | >0.05 |
| Sphingosine-1-Phosphate (S1P) | 0.9 | >0.05 |
Table 3: Changes in Major Glycerophospholipid Classes
| Lipid Class | Fold Change (this compound / Control) | p-value |
| Phosphatidylcholine (PC) | 1.0 | >0.05 |
| Phosphatidylethanolamine (PE) | 1.1 | >0.05 |
| Phosphatidylserine (PS) | 1.2 | >0.05 |
| Phosphatidylinositol (PI) | 0.9 | >0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for HT-29 human colorectal carcinoma cells.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Treatment:
-
For the treated group, dilute the this compound stock solution in fresh culture medium to a final concentration of 10 µM.
-
For the control group, prepare a vehicle control by adding the same volume of DMSO to the culture medium.
-
Aspirate the old medium from the cells and replace it with the treatment or control medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method.
Materials:
-
Cell pellet
-
Methanol (chilled)
-
Chloroform
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
Protocol:
-
Cell Lysis: Resuspend the cell pellet in 100 µL of ultrapure water.
-
Solvent Addition:
-
Add 375 µL of chilled methanol.
-
Add 125 µL of chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of ultrapure water and vortex for 30 seconds.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer it to a new glass tube.
-
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until LC-MS analysis.
Lipidomics Analysis by LC-MS
Materials:
-
Dried lipid extract
-
Isopropanol:Acetonitrile:Water (2:1:1, v/v/v) for reconstitution
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
C18 reverse-phase column
Protocol:
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of solvent A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and solvent B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).
-
-
Mass Spectrometry:
-
Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra for lipid identification.
-
-
Data Analysis:
-
Process the raw data using a specialized lipidomics software (e.g., LipidSearch, MS-DIAL).
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.
-
Perform quantitative analysis by comparing the peak areas of each lipid species between the this compound-treated and control groups.
-
Calculate fold changes and perform statistical analysis (e.g., t-test) to identify significantly altered lipids.
-
Mandatory Visualizations
Caption: Experimental workflow for lipidomics analysis.
Caption: this compound signaling pathways.
Conclusion
The use of this compound as a tool to inhibit neutral ceramidase provides a robust method for studying the downstream effects of ceramide accumulation. The protocols and data presented herein offer a framework for researchers to conduct their own lipidomics analyses. The significant increase in specific ceramide species upon treatment highlights the direct mechanism of action of this compound. Furthermore, the modulation of key cancer-related signaling pathways, such as the Wnt/β-catenin and ERK pathways, underscores the therapeutic potential of targeting ceramide metabolism in drug development. This application note serves as a valuable resource for scientists investigating the intricate roles of sphingolipids in cellular health and disease.
References
- 1. FC_P: Calculate Fold Change and p-values for differential... in LipidomicsR: Elegant Tools for Processing and Visualization of Lipidomics Data [rdrr.io]
- 2. researchgate.net [researchgate.net]
- 3. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C6 Urea Ceramide in a Mouse Xenograft Model of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in cellular processes such as apoptosis, cell cycle arrest, and autophagy. In the context of cancer, particularly colon cancer, alterations in ceramide metabolism have been implicated in tumor progression. Neutral ceramidase (nCDase) is a key enzyme that hydrolyzes ceramide into sphingosine, thereby reducing intracellular ceramide levels. Elevated nCDase activity has been observed in colon cancer, suggesting it as a potential therapeutic target.
C6 Urea Ceramide is a potent and specific inhibitor of nCDase. By blocking the activity of nCDase, this compound leads to the accumulation of intracellular ceramides, which in turn can induce anti-tumor effects. This document provides detailed application notes and protocols for utilizing this compound in a mouse xenograft model of human colon cancer, a valuable preclinical model for evaluating novel cancer therapeutics.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting neutral ceramidase, leading to an increase in intracellular ceramide levels. This accumulation of ceramides triggers downstream signaling events that culminate in the suppression of tumor growth. The primary pathways affected in colon cancer are the WNT/β-catenin and the K-RAS/ERK signaling pathways.[1][2]
Elevated ceramide levels induced by this compound lead to the proteasomal degradation of β-catenin, a key component of the WNT signaling pathway that is often dysregulated in colon cancer.[2] Additionally, this compound treatment results in decreased phosphorylation of ERK, a critical kinase in the K-RAS/ERK pathway that promotes cell proliferation and survival.[1][2] The culmination of these effects is decreased cell proliferation, and induction of apoptosis and autophagy in colon cancer cells, with minimal impact on noncancerous cells.[1]
Figure 1: this compound Signaling Pathway in Colon Cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on colon cancer.
Table 1: In Vivo Efficacy of this compound in HT29 Colon Cancer Xenografts [1]
| Treatment Group | Mean Tumor Ceramide Level (pmol/mg protein) ± SEM | Mean BrdU-Positive Cells per Field ± SEM |
| Vehicle Control | 772.0 ± 108 | 194.83 ± 9.1 |
| This compound (5 mg/kg) | 1271 ± 85 | 105.33 ± 7.3 |
Table 2: In Vitro Effect of this compound on Ceramide Levels in HT29 Cells [1]
| Treatment | Duration | Fold Increase in Ceramide |
| This compound (10 µM) | 24 hours | 4-fold |
| This compound (10 µM) | 48 hours | 2-fold |
Experimental Protocols
A generalized workflow for a mouse xenograft study using this compound is depicted below.
Figure 2: Mouse Xenograft Experimental Workflow.
Protocol 1: Human Colon Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the HT29 human colon adenocarcinoma cell line.
Materials:
-
HT29 human colon cancer cells
-
Culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
27-30 gauge needles and 1 mL syringes
-
Calipers
Procedure:
-
Cell Culture: Culture HT29 cells in a 37°C, 5% CO2 incubator. Passage cells before they reach confluency.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using an approved anesthetic protocol.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or PBS with a small amount of a solubilizing agent like DMSO, followed by dilution in saline)
-
27-30 gauge needles and 1 mL syringes
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound dosing solution fresh daily. The vehicle used for this compound can vary, and it is crucial to ensure its solubility and stability. A common approach is to dissolve it in a small amount of an organic solvent like DMSO and then dilute it to the final concentration with sterile saline or PBS. The final concentration of the organic solvent should be minimal and well-tolerated by the animals.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical dosing regimen is 1.25, 2.5, or 5 mg/kg body weight, administered daily for 5 consecutive days.[1]
-
Control Group: The control group should receive an equivalent volume of the vehicle solution.
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Protocol 3: Analysis of Tumor Proliferation by BrdU Staining
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
PBS
-
Formalin or paraformaldehyde for tissue fixation
-
Paraffin embedding reagents
-
Microtome
-
Hydrochloric acid (HCl)
-
BrdU primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
BrdU Injection: Two hours before sacrificing the mice, inject them intraperitoneally with BrdU at a dose of 50-100 mg/kg body weight.
-
Tissue Harvest and Fixation: Euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Sectioning: Process the fixed tumors and embed them in paraffin. Cut 4-5 µm thick sections using a microtome.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval to expose the BrdU epitope. This typically involves incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
DNA Denaturation: To allow the antibody access to the incorporated BrdU, incubate the sections in 2N HCl for 30-60 minutes at 37°C. Neutralize with 0.1 M sodium borate buffer.
-
Immunostaining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with a blocking serum. c. Incubate with a primary antibody against BrdU overnight at 4°C. d. Incubate with an HRP-conjugated secondary antibody. e. Develop the signal using a DAB substrate kit. f. Counterstain with hematoxylin.
-
Imaging and Quantification: Dehydrate, clear, and mount the slides. Capture images using a light microscope. Quantify the percentage of BrdU-positive nuclei in multiple high-power fields.
Protocol 4: Western Blot Analysis of β-catenin and p-ERK
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of β-catenin and p-ERK to the total ERK and the loading control.
Protocol 5: Ceramide Measurement by LC-MS/MS
Materials:
-
Tumor tissue
-
Internal standards (e.g., C17:0 ceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction: a. Homogenize a known weight of tumor tissue. b. Add internal standards to the homogenate. c. Perform a liquid-liquid extraction using a solvent system like chloroform:methanol. d. Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Separate the different ceramide species using a suitable chromatography column and gradient. c. Detect and quantify the individual ceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of each ceramide species based on the peak areas relative to the internal standards and normalize to the initial tissue weight or protein content.
Conclusion
The use of this compound in a mouse xenograft model of colon cancer provides a robust preclinical platform to investigate a promising therapeutic strategy. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively design and execute experiments to evaluate the anti-tumor efficacy and mechanism of action of this compound. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel cancer therapies.
References
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Post-C6 Urea Ceramide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 Urea Ceramide is a synthetic, cell-permeable analog of ceramide, a lipid second messenger implicated in various cellular processes, including the regulation of apoptosis or programmed cell death. Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent, particularly in oncology. Western blot analysis is a powerful technique to elucidate these mechanisms by detecting and quantifying key proteins involved in the apoptotic signaling cascade.[1]
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of apoptosis induced by this compound. This document outlines the key apoptotic markers, provides detailed experimental protocols, and presents a framework for data interpretation.
This compound-Induced Apoptosis Signaling
This compound treatment has been shown to activate apoptotic pathways in various cancer cell lines. The signaling cascade initiated by this compound involves both the extrinsic and intrinsic apoptotic pathways, converging on the activation of executioner caspases. Key signaling events include the activation of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase, and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction.[1][2] This culminates in the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. A hallmark of apoptosis is the cleavage of cellular substrates by activated caspase-3, including Poly (ADP-ribose) polymerase (PARP).[3][4]
This compound Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following table summarizes representative quantitative Western blot data for key apoptosis markers in a cancer cell line treated with this compound. Data is presented as the mean fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
Note: The following data is illustrative and intended to represent typical results based on qualitative findings in the literature. Actual quantitative results may vary depending on the cell line, experimental conditions, and this compound concentration.
| Protein Marker | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) | Treatment Group | Mean Fold Change (vs. Control) ± SD |
| Caspase-3 | ~35 | ~17, ~19 | Vehicle Control | 1.0 ± 0.0 |
| 25 µM this compound (24h) | 3.5 ± 0.4 | |||
| 50 µM this compound (24h) | 6.2 ± 0.7 | |||
| PARP | ~116 | ~89 | Vehicle Control | 1.0 ± 0.0 |
| 25 µM this compound (24h) | 4.1 ± 0.5 | |||
| 50 µM this compound (24h) | 7.8 ± 0.9 | |||
| Bax | ~21 | - | Vehicle Control | 1.0 ± 0.0 |
| 25 µM this compound (24h) | 2.1 ± 0.3 | |||
| 50 µM this compound (24h) | 3.4 ± 0.4 | |||
| Bcl-2 | ~26 | - | Vehicle Control | 1.0 ± 0.0 |
| 25 µM this compound (24h) | 0.6 ± 0.1 | |||
| 50 µM this compound (24h) | 0.3 ± 0.05 | |||
| Phospho-JNK | ~46, ~54 | - | Vehicle Control | 1.0 ± 0.0 |
| 25 µM this compound (1h) | 5.2 ± 0.6 | |||
| 50 µM this compound (1h) | 9.7 ± 1.1 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate for the desired time points (e.g., 1, 6, 12, 24 hours).
II. Protein Extraction (Cell Lysis)
-
Cell Harvesting: Place the 6-well plates on ice. Aspirate the culture medium.
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The acrylamide percentage will depend on the molecular weight of the target proteins. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control band to correct for loading differences.
Western Blot Workflow Diagram
Caption: A generalized workflow for Western blot analysis.
Troubleshooting and Key Considerations
-
Loading Controls: Consistent use of loading controls (e.g., β-actin, GAPDH, or tubulin) is critical for accurate quantification and to ensure equal protein loading across all lanes.
-
Antibody Validation: Use antibodies that have been validated for Western blotting. It is recommended to perform an antibody titration to determine the optimal working concentration.
-
Positive and Negative Controls: Include appropriate positive and negative controls to validate the experimental setup and antibody specificity. For apoptosis studies, a known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control.
-
Subcellular Fractionation: For analyzing the release of mitochondrial proteins like cytochrome c, it is essential to perform subcellular fractionation to separate cytosolic and mitochondrial fractions. The purity of these fractions should be confirmed by blotting for specific markers (e.g., COX IV for mitochondria and GAPDH for cytosol).
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C6 Urea Ceramide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 Urea Ceramide. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on its solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable analog of natural ceramides. Its primary mechanism of action is the inhibition of neutral ceramidase (nCDase), an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][2] By inhibiting nCDase, this compound leads to an accumulation of intracellular ceramides, which are bioactive lipids involved in various cellular processes, including apoptosis, autophagy, and cell cycle arrest.[3] The active site of nCDase is a deep, hydrophobic pocket containing a zinc ion, and it is believed that this compound interacts with this site to block its catalytic activity.[1][2][4][5]
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge is its low aqueous solubility. This compound is a lipophilic molecule, making it difficult to dissolve and maintain in solution in aqueous-based cell culture media and buffers. This can lead to precipitation, reducing the effective concentration of the compound and leading to inconsistent experimental results.[6]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Ensure the this compound is completely dissolved in the solvent before further dilution.
Q4: What is the recommended storage condition and stability for this compound solutions?
This compound is known to be unstable in solution over time. One study noted a loss of activity after about one month when stored in solution.[7] For optimal stability, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture well after adding this compound.
-
Inconsistent or lower-than-expected biological effects.
Possible Causes:
-
Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.
-
High Final Solvent Concentration: A high percentage of the organic solvent (e.g., DMSO) used for the stock solution can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous medium.
-
Interaction with Media Components: Components in the serum or media may interact with this compound, reducing its solubility.
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Solvent Dilution: When diluting the DMSO stock solution into the culture medium, do so by adding the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Aim to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.
-
Use a Carrier Molecule (BSA Complexation): Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells in culture.[8][9][10] This method creates a more stable and bioavailable formulation.
Issue 2: Inconsistent or No Biological Effect
Symptoms:
-
Lack of expected cellular response (e.g., apoptosis, autophagy) after treatment with this compound.
-
High variability between replicate experiments.
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling of the stock solution.
-
Precipitation: As mentioned above, precipitation can lead to a lower effective concentration of the compound.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound.
Solutions:
-
Prepare Fresh Solutions: Always use freshly prepared aqueous dilutions of this compound. If using a stock solution, ensure it has been stored properly and is not expired.
-
Confirm Solubility: Before treating cells, visually inspect the diluted this compound solution for any signs of precipitation.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Use a Positive Control: Include a positive control for the expected biological effect (e.g., a known inducer of apoptosis) to ensure the assay is working correctly.
-
Consider BSA Complexation: Using a this compound-BSA complex can provide more consistent results due to improved solubility and delivery.
Quantitative Data Summary
| Parameter | Solvent/Carrier | Concentration/Conditions | Reference |
| Solubility | Dimethyl sulfoxide (DMSO) | Soluble | [7] |
| Ethanol | Soluble | ||
| Dimethylformamide (DMF) | Soluble | ||
| Aqueous Buffers | Sparingly soluble | ||
| Stability | In solution | Loses activity after ~1 month | [7] |
| Biological Activity (IC50) | Inhibition of neutral ceramidase | 17.23 ± 7.0 μM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods used for complexing similar lipophilic molecules with BSA for cell culture experiments.[8][9][10][11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block at 37°C
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Warm the solution to 37°C to aid in dissolution.
-
Complexation: a. In a sterile microcentrifuge tube, add the desired volume of the 10% BSA solution. b. While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. A 1:200 dilution of the 10 mM stock into the 10% BSA solution will result in a 50 µM this compound-BSA complex. c. Continue to vortex for 1-2 minutes to ensure complete complexation.
-
Incubation: Incubate the this compound-BSA complex at 37°C for 15-30 minutes.
-
Dilution for Cell Treatment: The complex can now be diluted in serum-free or complete cell culture medium to the final desired working concentration for treating cells.
Signaling Pathways and Experimental Workflows
References
- 1. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 12. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of C6 Urea Ceramide in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of C6 Urea Ceramide in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you improve the stability and reliability of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, synthetic analog of natural ceramides. Its primary mechanism of action is the inhibition of neutral ceramidase (nCDase), an enzyme that hydrolyzes ceramide into sphingosine and a fatty acid.[1][2] By inhibiting nCDase, this compound leads to an accumulation of endogenous ceramides within the cell. This increase in intracellular ceramide levels can trigger various cellular responses, including apoptosis, autophagy, and cell cycle arrest, making it a valuable tool for cancer research.[2]
Q2: What are the common stability issues with this compound?
A2: this compound is known to be an unstable molecule in solution.[1] Reports indicate that it can lose its activity in about a month when stored in solution, even when frozen.[1] This instability necessitates the use of freshly prepared solutions for long-term or sensitive experiments to ensure consistent results. The exact degradation pathway is not fully elucidated in the provided literature, but it is crucial to handle stock solutions with care to minimize degradation.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the desired biological effect. However, many studies have reported using concentrations in the range of 5 µM to 10 µM to inhibit proliferation and induce apoptosis and autophagy in cancer cell lines like HT-29.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | - Low solubility in aqueous solutions. - Interaction with components in the cell culture medium. - High final concentration of the organic solvent. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. - Prepare a highly concentrated stock solution in an appropriate organic solvent and then dilute it stepwise into the medium with gentle mixing. - Consider using a delivery vehicle, such as complexation with cholesteryl phosphocholine, to improve solubility and cellular uptake. |
| Inconsistent or variable experimental results. | - Degradation of this compound stock solution over time. - Incomplete dissolution of the compound. - Pipetting errors with small volumes of viscous stock solutions. | - Prepare fresh stock solutions of this compound regularly, ideally monthly, and store them appropriately.[1] - Ensure complete dissolution of the powder in the organic solvent. Gentle warming or sonication may aid this process. - Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the stock solution. |
| No observable biological effect at expected concentrations. | - Use of a resistant cell line. - Insufficient incubation time. - Degraded this compound. | - Verify the sensitivity of your cell line to ceramide-induced effects through literature search or preliminary dose-response experiments. - Optimize the incubation time, as the cellular response to this compound can be time-dependent. - Use a freshly prepared stock solution of this compound to rule out compound degradation. |
| Cytotoxicity observed in control (vehicle-treated) cells. | - High concentration of the organic solvent (e.g., DMSO). | - Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. Ensure the final solvent concentration in your this compound-treated wells does not exceed this limit. |
Quantitative Data Summary
The following tables provide a summary of solubility and IC50 values for this compound from various studies.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 0.5 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3] |
| Ethanol | ~20 mg/mL[3] |
| 1:1 solution of Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| MDA-MB-231 | Breast Cancer | 5-10 µM[4] |
| MCF-7 | Breast Cancer | 5-10 µM[4] |
| SK-BR-3 | Breast Cancer | 5-10 µM[4] |
| A549 | Non-small cell lung cancer | ~2-18 µM (for analogs)[5] |
| H460 | Non-small cell lung cancer | ~2-18 µM (for analogs)[5] |
| H1299 | Non-small cell lung cancer | ~2-18 µM (for analogs)[5] |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | Not specified, but potentiates apoptosis[6] |
| Jurkat | T-cell acute lymphoblastic leukemia | Not specified, but potentiates apoptosis[6] |
Table 3: IC50 Value for Neutral Ceramidase Inhibition
| Assay Condition | IC50 Value |
| In vitro nCDase activity assay | 17.23 ± 7.0 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or ethanol), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Storage: a. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). b. Note: Due to the known instability of this compound in solution, it is highly recommended to prepare fresh stock solutions monthly for optimal and consistent experimental results.[1]
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials: Cultured cells in appropriate medium, this compound stock solution, sterile phosphate-buffered saline (PBS).
-
Procedure: a. The day before treatment, seed the cells at the desired density in culture plates and allow them to attach and grow overnight. b. On the day of treatment, thaw an aliquot of the this compound stock solution. c. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve the final concentration. d. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is below the cytotoxic level for your cell line (typically ≤ 0.5%). e. Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. f. Include a vehicle control (medium with the same final concentration of the organic solvent) in your experimental setup. g. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your downstream assays.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of ceramide metabolism in T-leukemia cell lines potentiates apoptosis induced by the cationic antimicrobial peptide bovine lactoferricin - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of C6 Urea Ceramide in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using C6 Urea Ceramide. The information is designed to help identify and mitigate potential off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary and well-documented on-target effect of this compound is the inhibition of neutral ceramidase (nCDase).[1][2] This inhibition leads to an accumulation of intracellular ceramides, which can, in turn, induce cellular responses such as apoptosis, autophagy, and cell cycle arrest in cancer cells.[1]
Q2: What are the potential off-target effects of this compound?
Q3: How can I differentiate between on-target and potential off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for the correct interpretation of experimental results. A key strategy is to use a multi-pronged approach:
-
Use of a negative control: A structurally similar but inactive analog, such as dihydro-C6-ceramide, can be used.[4][5] If the observed cellular phenotype is not replicated with the inactive analog, it strengthens the evidence for an on-target effect of this compound.
-
Rescue experiments: Overexpression of the intended target, neutral ceramidase, could potentially rescue the phenotype by counteracting the inhibitory effect of this compound.
-
Dose-response analysis: Compare the concentration of this compound required to engage the target (nCDase inhibition) with the concentration that produces the observed cellular phenotype. A significant discrepancy may suggest an off-target effect.
-
Orthogonal approaches: Use structurally and mechanistically different inhibitors of neutral ceramidase. If they reproduce the same phenotype, it is more likely an on-target effect.
Q4: What is the stability of this compound in solution?
A4: this compound has been reported to be unstable in solution over time, with a potential loss of activity after about a month when stored.[2] It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected phenotypic results | 1. Off-target effects: The compound may be interacting with unintended proteins. 2. Compound instability: Degradation of this compound leading to variable active concentrations. 3. Cell line-specific metabolism: The cell line used may rapidly metabolize the compound. | 1. Perform experiments to identify off-targets (see Experimental Protocols section). Use a structurally unrelated nCDase inhibitor to see if the phenotype is replicated. 2. Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -80°C and avoid multiple freeze-thaw cycles. 3. Monitor the metabolic fate of this compound in your specific cell line using techniques like liquid chromatography-mass spectrometry (LC-MS). |
| High cellular toxicity in non-cancerous cell lines | 1. Off-target toxicity: The compound may be hitting essential proteins in non-cancerous cells. 2. High concentration used: The concentration may be too high, leading to non-specific effects. | 1. Investigate potential off-targets that could mediate toxicity. Compare the proteomic or kinomic profiles of sensitive versus resistant cell lines after treatment. 2. Perform a dose-response curve to determine the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress. |
| Observed phenotype does not correlate with ceramide accumulation | 1. Off-target effect independent of nCDase inhibition. 2. Rapid conversion of accumulated ceramide: The cell line may quickly convert ceramide to other sphingolipids. | 1. This strongly suggests an off-target effect. Utilize the off-target identification protocols outlined below. 2. Measure the levels of other sphingolipids, such as sphingosine and sphingosine-1-phosphate, to assess the metabolic flux. |
Quantitative Data Summary
On-Target Activity of this compound
| Compound | Target | Assay Type | IC50 | Cell Line/System |
| This compound | Neutral Ceramidase (nCDase) | Fluorescence-based in vitro assay | ~17.23 ± 7.0 µM | Recombinant enzyme |
Dose-Response of C6 Ceramide (Related Compound) in Various Cell Lines
| Cell Line | Assay | IC50 |
| HepG2 (Hepatocarcinoma) | Cell Viability | ~31 µM |
| MCF7 (Breast Cancer) | Cell Viability | ~16 µM |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 5-10 µM |
| SK-BR-3 (Breast Cancer) | Cell Viability | Moderately cytotoxic at 5-10 µM |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Potential Off-Target Kinases
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
1. Materials:
-
This compound
-
Kinase panel (commercially available services or in-house assays)
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a primary screen at a single high concentration (e.g., 10 µM) against the kinase panel.
-
For any kinases showing significant inhibition (e.g., >50%), perform a secondary screen to determine the IC50 value. This involves a dose-response curve with serial dilutions of this compound.
-
As a control, use a known inhibitor for each kinase being tested.
-
Analyze the data to identify kinases that are inhibited by this compound in a dose-dependent manner.
Protocol 2: Thermal Proteome Profiling (TPP) for Unbiased Off-Target Identification
This protocol provides a workflow for identifying cellular targets of this compound by measuring changes in protein thermal stability.
1. Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR thermocycler
-
Ultracentrifuge
-
Sample preparation reagents for mass spectrometry (e.g., trypsin, iTRAQ or TMT reagents)
-
LC-MS/MS instrument
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Divide the lysate into several aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Prepare the protein samples for mass spectrometry analysis, including protein digestion and labeling with isobaric tags.
-
Analyze the samples by LC-MS/MS.
-
Process the data to generate melting curves for each identified protein.
-
Identify proteins that show a significant thermal shift in the this compound-treated samples compared to the control. These are potential off-targets.
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: A logical workflow for the identification and validation of off-target effects.
References
- 1. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide-induced inhibition of T lymphocyte voltage-gated potassium channel is mediated by tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide modulates HERG potassium channel gating by translocation into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide inhibits L-type calcium channel currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing C6 Urea Ceramide concentration to avoid cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 Urea Ceramide. The focus is on optimizing its concentration to induce desired effects in target cells while minimizing cytotoxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: Based on published studies, a starting concentration range of 5-10 µM is recommended for inducing apoptosis and autophagy in sensitive cancer cell lines, such as the colon cancer cell line HT-29.[1] This range has been shown to have minimal cytotoxic effects on non-cancerous cell lines like the rat intestinal epithelial cell line RIE-1.[2][3] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How should I dissolve and store this compound?
A2: this compound is a hydrophobic molecule. It is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C. Importantly, one study has noted that this compound can be unstable and lose activity after about a month, so freshly prepared solutions are recommended for optimal results.[4]
Q3: I am observing cytotoxicity in my normal control cells. What could be the cause?
A3: While this compound is reported to have selective toxicity towards cancer cells, some normal cell types may exhibit sensitivity at higher concentrations or with prolonged exposure. For instance, at a concentration of 25 µM, C6 Ceramide (a related compound) showed a reduction in cell viability of 37.5% in HaCaT keratinocytes and 28.8% in primary human keratinocytes after 24 hours.[4] If you observe unexpected cytotoxicity in your normal cells, consider the following:
-
Concentration: Perform a dose-response curve to determine the toxicity threshold for your specific normal cell line.
-
Exposure Time: Reduce the incubation time with this compound.
-
Cell Density: Ensure a consistent and optimal cell seeding density, as this can influence sensitivity to cytotoxic agents.
-
Compound Stability: As mentioned, the compound's stability can be a factor. Use a fresh dilution from a recently prepared stock.
Q4: My this compound is not inducing the expected apoptotic effect in my cancer cell line. What should I do?
A4: Several factors could contribute to a lack of efficacy:
-
Cell Line Resistance: Some cancer cell lines are inherently resistant to ceramide-induced apoptosis. For example, the SW620 colon cancer cell line has shown resistance to this compound.[2]
-
Suboptimal Concentration: The effective concentration can vary significantly between cell lines. An IC50 of 43 µM for C6-ceramide was reported in Caki-2 renal cancer cells and 26 µM in HL-60 leukemic cells.[5] You may need to test a broader range of concentrations.
-
Delivery to Cells: Due to its hydrophobicity, inefficient delivery of this compound to the cells can be an issue. Using a solvent-free delivery formulation, such as complexation with cholesteryl phosphocholine, has been shown to enhance its bioavailability and potentiate its effects compared to DMSO-dissolved ceramide.[6]
-
Metabolism of the Compound: Some cancer cells can metabolize short-chain ceramides, reducing their intracellular concentration and efficacy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare serial dilutions of your stock solution to achieve this. |
| Inconsistent results between experiments | - Inconsistent cell passage number or density.- Degradation of this compound stock solution. | - Use cells within a consistent passage number range and ensure uniform seeding density.- Prepare fresh this compound stock solutions regularly, as it has been reported to be unstable over time.[4] |
| Low potency or no effect observed | - Poor bioavailability of the compound.- Cell line is resistant to ceramide-induced apoptosis. | - Consider using a liposomal formulation or a complex with a delivery agent like cholesteryl phosphocholine to improve cellular uptake.[6]- Verify the sensitivity of your cell line to ceramide-induced apoptosis through literature search or by using a positive control. |
| Unexpected morphological changes in normal cells | The concentration used may be at the threshold of toxicity for the specific normal cell line. | Perform a detailed morphological analysis at various concentrations and time points. Correlate these observations with viability assays (e.g., MTT) to establish a non-toxic working concentration. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and the related C6 Ceramide on various normal and cancerous cell lines. This data can guide the selection of appropriate starting concentrations for your experiments.
| Compound | Cell Line | Cell Type | Concentration | Effect | Reference |
| This compound | RIE-1 | Rat Intestinal Epithelial (Normal) | 5 µM | Similar viability to control | [2] |
| RIE-1 | Rat Intestinal Epithelial (Normal) | 10 µM | Less dramatic decrease in viability compared to HT29 | [2] | |
| HT-29 | Human Colon Carcinoma (Cancer) | 5-10 µM | Dose- and time-dependent decrease in cell viability | [2] | |
| SW620 | Human Colon Carcinoma (Cancer) | Not specified | Resistant to this compound | [2] | |
| C6 Ceramide | Primary Human Keratinocytes | Human Keratinocytes (Normal) | 25 µM (24h) | 28.8% reduction in cell viability | [4] |
| HaCaT | Human Keratinocytes (Normal) | 25 µM (24h) | 37.5% reduction in cell viability | [4] | |
| MyLa | Cutaneous T Cell Lymphoma (Cancer) | 25 µM (24h) | Significant reduction in cell viability | [4] | |
| HuT78 | Cutaneous T Cell Lymphoma (Cancer) | 25 µM (24h) | Significant reduction in cell viability | [4] | |
| Caki-2 | Human Renal Carcinoma (Cancer) | 43 µM | IC50 | [5] | |
| HL-60 | Human Promyelocytic Leukemia (Cancer) | 26 µM | IC50 | [5] | |
| Kupffer Cells | Mouse Liver Macrophages (Normal) | ≤ 10 µM (2h) | No effect on cell viability | [7] | |
| Kupffer Cells | Mouse Liver Macrophages (Normal) | 20 µM (2h) | 10% decrease in cell viability | [7] | |
| Kupffer Cells | Mouse Liver Macrophages (Normal) | 30 µM (2h) | 49% decrease in cell viability | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Solid Tumor Treatment via Augmentation of Bioactive C6 Ceramide Levels with Thermally Ablative Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Structure Activity Relationship of Ceramide Analogues in Caki-2 and HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C6 Urea Ceramide for In Vitro and In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C6 Urea Ceramide and its appropriate vehicle controls in both laboratory and animal-based studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable analog of ceramide. Its primary mechanism of action is the inhibition of neutral ceramidase (nCDase). This inhibition leads to an intracellular accumulation of ceramide, a bioactive sphingolipid that can modulate various cellular processes, including apoptosis, autophagy, and cell cycle arrest.
Q2: What is a vehicle control and why is it crucial in my experiments?
A2: A vehicle control is a formulation containing all the components of the experimental treatment except for the active ingredient (in this case, this compound). It is essential for distinguishing the biological effects of the compound from any potential effects of the solvent or delivery system itself. This ensures that observed outcomes are directly attributable to the this compound.
Q3: How should I store this compound?
A3: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (stable for ≥ 4 years at this temperature). Once dissolved in a solvent to create a stock solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles which can degrade the compound.[1] Note that some studies have indicated that C6-Urea ceramide can be unstable, losing activity after about a month, necessitating the preparation of fresh source plates.[2]
In Vitro Studies: Troubleshooting and Guide
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies using this compound.
Troubleshooting Guide: In Vitro
| Problem | Possible Cause | Solution |
| This compound precipitates in culture medium. | Poor solubility of the compound in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to the cells. Gentle warming or sonication of the stock solution before dilution may help. Preparing fresh dilutions for each experiment is recommended. |
| High background cell death in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high and causing cytotoxicity. | Determine the maximum tolerated DMSO concentration for your specific cell line. Most cell lines tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[3][4] Run a dose-response curve with the vehicle alone to establish a non-toxic working concentration. |
| Inconsistent or no observable effect of this compound. | - Compound degradation. - Incorrect dosage. - Cell line resistance. | - Use freshly prepared solutions or ensure proper storage of stock solutions.[2] - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. - Some cell lines may be inherently resistant to the effects of ceramide accumulation. Consider using a different cell line or investigating upstream/downstream signaling components. |
Quantitative Data: In Vitro Concentrations
| Cell Line | Concentration Range | Observed Effect | Reference |
| HT-29 (Colon Cancer) | 5-10 µM | Inhibition of proliferation, induction of apoptosis and autophagy. | [5] |
| HCT116 (Colon Cancer) | 5-10 µM | Decreased total and phosphorylated β-catenin levels. | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | 25 µM | Increased total ceramide levels in wild-type MEFs. | |
| RIE-1 (Non-cancerous) | 5-10 µM | No significant toxicity. | [5] |
In Vivo Studies: Troubleshooting and Guide
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies using this compound.
Troubleshooting Guide: In Vivo
| Problem | Possible Cause | Solution |
| Precipitation of this compound in the injection solution. | The formulation is not optimized for solubility at the desired concentration. | Ensure all components of the vehicle are thoroughly mixed in the correct order. Gentle warming and sonication can aid dissolution. If precipitation persists, consider adjusting the vehicle composition or using a liposomal formulation. |
| Adverse effects or toxicity in animals receiving the vehicle control. | One or more components of the vehicle are toxic at the administered dose. | The concentration of solvents like DMSO should be carefully considered. For instance, high concentrations of DMSO (32% and 64%) have been shown to decrease locomotor activity in mice.[6] It may be necessary to reduce the concentration of potentially toxic components or explore alternative, better-tolerated vehicle formulations. |
| Lack of significant tumor growth inhibition. | - Insufficient dosage or bioavailability. - Rapid clearance of the compound. - Tumor resistance. | - Perform a dose-escalation study to find the maximum tolerated and effective dose. - Consider using a delivery system like liposomes to improve bioavailability and tumor targeting.[7][8] - The tumor model may be resistant to ceramide-induced apoptosis. Analyze tumor tissue to confirm target engagement (i.e., increased ceramide levels). |
Quantitative Data: In Vivo Dosages
| Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| HT-29 Mouse Xenograft | 1.25, 2.5, and 5 mg/kg | Not specified | Reduced tumor growth and increased ceramide levels in tumors. | [5] |
| U2OS Xenograft (Nude Mice) | 5 mg/kg | Intravenous (liposomal) | Sensitized tumors to methotrexate. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Vehicle Control for In Vitro Use
-
Prepare a solution of DMSO in sterile cell culture medium at the same final concentration as will be used for the this compound treatment. For example, if the final DMSO concentration in the this compound treated wells is 0.1%, the vehicle control should be 0.1% DMSO in culture medium.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol is for a commonly used vehicle formulation.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add the following components, mixing thoroughly after each addition:
-
100 µL of the this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied.
Protocol 4: Preparation of Vehicle Control for In Vivo Administration
-
To prepare 1 mL of the vehicle control, sequentially add the following components, mixing thoroughly after each addition:
-
100 µL of DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
This vehicle control will have the same composition as the drug formulation, minus the this compound.
Signaling Pathway
Inhibition of Neutral Ceramidase by this compound
This compound acts as a competitive inhibitor of neutral ceramidase (nCDase). This enzyme is responsible for the hydrolysis of ceramide into sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P). By inhibiting nCDase, this compound leads to an accumulation of intracellular ceramide. Elevated ceramide levels are known to trigger various downstream signaling events that can lead to cell cycle arrest, apoptosis, and autophagy. One of the key pathways affected is the PI3K/Akt signaling pathway, where ceramide accumulation can lead to the dephosphorylation and inactivation of Akt, a critical protein for cell survival and proliferation.[1]
Caption: Signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal short-chain C6 ceramide induces potent anti-osteosarcoma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of C6 Urea Ceramide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of C6 Urea Ceramide during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in assays | - Degradation of this compound: The compound may have degraded due to improper storage conditions. One study noted that this compound is an unstable molecule and lost its activity after about one month, though the specific storage conditions leading to this were not detailed[1].- Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution.- Improper solvent for stock solution: The choice of solvent can impact the stability of the compound. | - Verify storage conditions. Ensure the compound is stored as a crystalline solid at -20°C for long-term stability (≥ 4 years)[2].- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions from a stock solution for each experiment. It is not recommended to store aqueous solutions for more than one day[2]. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | - Hydrolytic degradation: The urea moiety is susceptible to hydrolysis, especially under acidic or alkaline conditions, or at elevated temperatures. Urea is most stable in a pH range of 4-8[3].- Oxidative degradation: Exposure to air and light can cause oxidation of the lipid backbone.- Solvent-induced degradation: Some solvents may promote the degradation of the compound over time. | - Ensure that solvents used for stock solutions are of high purity and stored under inert gas if possible.- For aqueous buffers, maintain a pH between 4 and 8. Lactate buffer at pH 6.0 has been shown to minimize urea degradation[3].- Protect solutions from light and store them at the recommended temperature. |
| Precipitation of the compound in solution | - Low solubility: this compound has limited solubility in aqueous solutions.- Solvent evaporation: Over time, the solvent may evaporate, increasing the concentration of the compound beyond its solubility limit.- Temperature fluctuations: Changes in temperature can affect the solubility of the compound. | - For aqueous buffers, first dissolve this compound in an organic solvent like ethanol, DMSO, or dimethyl formamide (DMF) before diluting with the aqueous buffer[2].- Ensure that storage containers are well-sealed to prevent solvent evaporation.- Store solutions at a constant and appropriate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years[2].
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions by dissolving the crystalline solid in an organic solvent purged with an inert gas. Suitable solvents include ethanol, DMSO, and dimethyl formamide (DMF)[2]. The solubility in DMF is approximately 0.5 mg/mL[4]. For experiments in aqueous systems, a stock solution in an organic solvent should be prepared first and then diluted with the aqueous buffer of choice.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day[2]. The urea linkage is susceptible to hydrolysis, and the compound has limited solubility in aqueous buffers, which can lead to degradation and precipitation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented, the primary route of degradation is likely the hydrolysis of the urea moiety. Urea and its derivatives can hydrolyze to form amines and isocyanic acid or carbamates, a reaction that can be catalyzed by acidic or basic conditions and accelerated by heat.
Q5: How can I check for the degradation of my this compound sample?
A5: You can assess the purity and degradation of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for various time points. Neutralize the samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark for an extended period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to a control sample (stored at -20°C) to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its degradation products. Method optimization will be required.
1. Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD). An LC-MS system can be used for peak identification.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 80:20 v/v) |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient could be: 0 min, 90% A; 20 min, 10% A; 25 min, 10% A; 26 min, 90% A; 30 min, 90% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or CAD |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition or a suitable organic solvent.
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 1) should be used to demonstrate the specificity of the method in separating the parent compound from its degradants.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for conducting a forced degradation study.
Caption: A logical guide for troubleshooting loss of biological activity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to C6 Urea Ceramide treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C6 Urea Ceramide in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the use of this compound.
Frequently Asked Questions
-
What is this compound and what is its primary mechanism of action? this compound is a synthetic, cell-permeable analog of ceramide. It primarily functions as an inhibitor of neutral ceramidase (nCDase), leading to the accumulation of intracellular ceramides.[1] This accumulation can trigger a variety of cellular responses, including apoptosis, autophagy, and cell cycle arrest, making it a molecule of interest in cancer research.[1][2]
-
What are the expected cellular outcomes after this compound treatment? The cellular response to this compound is highly cell-line specific. Common outcomes include:
-
Apoptosis: Induction of programmed cell death is a frequent observation, often mediated through caspase activation.[3][4]
-
Autophagy: In some cell lines, this compound can induce autophagic cell death.[2][5][6]
-
Cell Cycle Arrest: It can cause blocks in the G1 and G2 phases of the cell cycle.[7]
-
ER Stress: Accumulation of ceramides can lead to endoplasmic reticulum stress.[8][9]
-
-
Is this compound toxic to non-cancerous cells? Studies have shown that this compound can exhibit selective toxicity towards cancer cells, with minimal effects on non-cancerous cell lines such as rat intestinal epithelial cells (RIE-1).[2][10]
-
How does this compound affect signaling pathways? this compound treatment can modulate several key signaling pathways, including:
-
Caspase Cascade: Activation of caspase-8, -9, and -3 is a common mechanism for apoptosis induction.[3][4]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated, contributing to apoptosis.[3]
-
AMPK/mTOR Pathway: It can promote the activation of AMP-activated protein kinase (AMPK) and inhibit the mTOR complex 1 (mTORC1), sensitizing cancer cells to other chemotherapeutic agents.[11][12]
-
Wnt/β-catenin Pathway: In colon cancer cells, it has been shown to decrease total and phosphorylated β-catenin levels.[1][2]
-
Troubleshooting
-
Issue: No significant cell death is observed after treatment.
-
Possible Cause 1: Cell line resistance. Some cell lines may be inherently resistant to this compound. This can be due to high expression of anti-apoptotic proteins or efficient drug efflux mechanisms. Overexpression of acid ceramidase (AC) has been shown to confer resistance by metabolizing ceramide.[13]
-
Troubleshooting Step 1: Verify the sensitivity of your cell line. If possible, use a positive control cell line known to be sensitive to this compound.
-
Troubleshooting Step 2: Increase the concentration and/or duration of the treatment. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Troubleshooting Step 3: Investigate the expression levels of key resistance-related proteins like acid ceramidase.
-
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Instability of this compound. this compound can be unstable in solution over time.[14]
-
Troubleshooting Step 1: Prepare fresh solutions of this compound for each experiment from a powder source. Avoid repeated freeze-thaw cycles of stock solutions.
-
Possible Cause 2: Variability in cell culture conditions. Cell density, passage number, and media composition can all influence the cellular response.
-
Troubleshooting Step 2: Standardize your cell culture and treatment protocols. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Issue: High background or non-specific effects observed.
-
Possible Cause 1: Off-target effects of the compound. At high concentrations, this compound may have off-target effects.
-
Troubleshooting Step 1: Perform dose-response experiments to identify the lowest effective concentration.
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at certain concentrations.
-
Troubleshooting Step 2: Include a vehicle control (cells treated with the solvent alone at the same concentration used for the drug) in all experiments.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and C6 Ceramide on various cell lines.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines (48h treatment) [2]
| Cell Line | MTT IC50 (µM) |
| HT29 | 3.5 |
| T84 | 3.5 |
| SW837 | 3.5 |
| HCT116 | 5 |
| HCA-7 | 5 |
| SW480 | 5 |
| DLD-1 | 6 |
| SW620 | >10 |
Table 2: Effect of C6 Ceramide on Cell Viability of Cutaneous T Cell Lymphoma (CTCL) Cell Lines [15]
| Cell Line | Concentration (µM) | Time (h) | Reduction in Cell Viability (%) |
| MyLa | 25 | 6 | 26.7 |
| 16 | 35.5 | ||
| 24 | 57.0 | ||
| 100 | 6 | 51.1 | |
| 16 | 82.1 | ||
| 24 | 87.0 | ||
| HuT78 | 25 | 6 | 21.4 |
| 16 | 46.7 | ||
| 24 | 63.9 | ||
| 100 | 6 | 52.4 | |
| 16 | 77.1 | ||
| 24 | 79.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (blank) and medium with solvent (vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blot Analysis for Apoptosis and Signaling Molecules
-
Objective: To analyze the expression and activation of proteins involved in apoptosis and other signaling pathways following this compound treatment.
-
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-phospho-JNK, anti-LC3)
-
HRP-conjugated secondary antibodies
-
ECL reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add ECL reagent to visualize the protein bands using a chemiluminescence imaging system.[16]
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
The following diagram illustrates the signaling cascade leading to apoptosis upon this compound treatment, primarily through the inhibition of neutral ceramidase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysfunctional Pro-Ceramide, ER Stress, and Insulin/IGF Signaling Networks with Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autophagy is increased in prostate cancer cells overexpressing acid ceramidase and enhances resistance to C6 ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Variability in C6 Urea Ceramide In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 Urea Ceramide in in vivo studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on practical solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from C6 Ceramide?
A1: this compound is a synthetic compound that functions as an inhibitor of neutral ceramidase.[1][2][3] By blocking this enzyme, it prevents the breakdown of endogenous ceramides, leading to their accumulation within the cell.[1][2][3] This increase in total ceramide levels, particularly long-chain ceramides (C16, C18, C20, C24), is associated with the induction of apoptosis and autophagy in cancer cells.[1][3]
In contrast, C6 Ceramide is a cell-permeable, short-chain ceramide analog that directly mimics the effects of endogenous ceramides to induce cellular responses like apoptosis.[4][5][6] this compound's mechanism is indirect, modulating the levels of natural ceramides.
Q2: What is the stability and recommended storage for this compound?
A2: this compound is a crystalline solid that is stable for at least four years when stored at -20°C.[1] For shipping, it is typically sent at room temperature in the continental US, though this may vary for other locations.[1] It is important to note that some ceramide-based inhibitors can be unstable over time in solution, so it is recommended to prepare fresh solutions for experiments.[7]
Q3: What is the solubility of this compound?
A3: this compound is poorly soluble in aqueous solutions. It is soluble in dimethylformamide (DMF) at a concentration of 0.5 mg/mL.[1][2] This limited solubility is a critical factor to consider when preparing formulations for in vivo administration.
Troubleshooting Guides
Issue 1: High Variability or Lack of Efficacy in Tumor Growth Inhibition
Q: We are observing inconsistent tumor growth inhibition or a complete lack of efficacy in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
A: High variability or lack of efficacy with this compound can stem from several factors related to its formulation, administration, and the biological model itself. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Compound Stability: Ensure the this compound has been stored correctly at -20°C and is within its expiration date.[1]
-
Formulation Preparation: Due to its poor aqueous solubility, the preparation of the vehicle and the dissolution of this compound are critical.
-
Confirm the correct concentration of this compound in your formulation.
-
If using a co-solvent system (e.g., with DMF or DMSO), ensure the final concentration of the organic solvent is well-tolerated by the animals to avoid toxicity that could be confounded with lack of efficacy.
-
For suspensions, ensure a uniform particle size and consistent re-suspension before each administration to avoid dose variability.
-
-
Vehicle Selection: The choice of vehicle is crucial for the bioavailability of poorly soluble compounds.[8] Consider lipid-based formulations which can enhance absorption.[9][10]
-
-
Optimize Dosing and Administration:
-
Dose Escalation: The reported effective doses in an HT-29 mouse xenograft model were 1.25, 2.5, and 5 mg/kg administered for five consecutive days.[1][2][3] If you are using a lower dose, consider a dose-escalation study.
-
Frequency and Duration: A single dose may be insufficient. Published studies with liposomal C6 ceramide have used administration every other day for two weeks.[11][12] The duration of treatment should be sufficient to observe a therapeutic effect.
-
Route of Administration: The route of administration significantly impacts bioavailability. While intravenous (IV) injection is common for liposomal formulations to ensure systemic exposure,[11][13][14] other routes like intraperitoneal (IP) injection may be considered for non-liposomal formulations, but may lead to different pharmacokinetic profiles.
-
-
Evaluate the Animal Model:
-
Tumor Model Sensitivity: Not all tumor models may be sensitive to increased ceramide levels. The efficacy of this compound has been demonstrated in HT-29 colon cancer cells.[1][2][3] It is advisable to perform in vitro studies to confirm the sensitivity of your chosen cell line to this compound before proceeding with in vivo experiments.
-
Animal Health: Ensure the animals are healthy and free from underlying conditions that could affect the experimental outcome. Monitor for signs of toxicity throughout the study.
-
Quantitative Data Summary: In Vivo Dosages for Ceramide Compounds
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Outcome |
| This compound | Mouse Xenograft | HT-29 Colon Cancer | 1.25, 2.5, 5 mg/kg for 5 days | Not specified | Reduced tumor growth and increased tumor ceramide levels.[1][3] |
| Liposomal C6 Ceramide | Mouse | Liver Tumors | 35 mg/kg every other day for 2 weeks | Intravenous (tail vein) | Slowed tumor growth and increased anti-tumor immune response.[11] |
| Liposomal C6 Ceramide + Vincristine | Mouse Xenograft | HCT-116 and A2780 | 15 mg/kg | Not specified | Dramatically inhibited tumor growth.[15] |
| Liposomal C6 Ceramide + Doxorubicin | Mouse Xenograft | MAS98.12 Breast Cancer | 6.5 mg/kg (ceramide) + 8 mg/kg (doxorubicin), single dose | Intravenous (tail vein) | Reduced tumor volume.[13][14] |
Logical Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of efficacy.
Issue 2: Adverse Effects and Toxicity in Animals
Q: Our animals are showing signs of toxicity (e.g., weight loss, lethargy, injection site irritation). How can we determine the cause and mitigate these effects?
A: Toxicity can be caused by the compound itself, the vehicle, or the administration procedure. It's important to systematically identify the source of the toxicity.
Troubleshooting Steps:
-
Vehicle Toxicity Control Group: Always include a control group that receives the vehicle only. This will help you differentiate between vehicle-induced toxicity and compound-specific toxicity. Common co-solvents like DMSO and ethanol can cause toxicity at high concentrations.[16]
-
Reduce Solvent Concentration: If using a co-solvent system, try to reduce the percentage of the organic solvent in the final formulation. For example, a common starting point for a poorly soluble compound is a combination of DMSO and PEG 400 with saline or water.[8]
-
Optimize the Formulation:
-
pH and Isotonicity: For IP and subcutaneous (SC) injections, ensure the formulation is isotonic and at a neutral pH to minimize irritation at the injection site.[8]
-
Alternative Vehicles: Consider switching to a better-tolerated vehicle. Lipid-based formulations, such as corn oil for oral or IP administration, or lipid emulsions for IV, can be less toxic than solvent-based systems.[8]
-
-
Refine Administration Technique:
-
Injection Volume and Rate: Ensure the injection volume is appropriate for the size of the animal and the route of administration. A slow injection rate can also help reduce immediate adverse effects.
-
Injection Site: Rotate injection sites if possible to minimize local irritation.
-
-
Dose Reduction: If the toxicity is determined to be compound-specific, a dose reduction may be necessary. It is important to find a balance between efficacy and tolerability.
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol provides a general framework. Specific parameters should be optimized for your particular cell line and animal model.
-
Animal Model and Tumor Implantation:
-
Animal Strain: Use immunodeficient mice (e.g., BALB/c nude or SCID) appropriate for xenograft studies.
-
Cell Culture: Culture the chosen cancer cell line (e.g., HT-29) under standard conditions. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.[17]
-
Implantation: Subcutaneously implant 1-5 x 10^6 cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Preparation of this compound Formulation:
-
Stock Solution: Prepare a stock solution of this compound in DMF at a concentration of 0.5 mg/mL.[1][2]
-
Working Solution: On the day of administration, dilute the stock solution in a sterile vehicle to the desired final concentration. An example of a vehicle for a poorly soluble compound could be 10% DMSO, 40% PEG 400, and 50% saline.[8] The final concentration of DMF or DMSO should be kept as low as possible and be consistent across all treatment groups.
-
Vehicle Control: Prepare a vehicle-only solution with the same final concentration of solvents.
-
-
Experimental Groups and Administration:
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 2.5 mg/kg)
-
Group 3: this compound (e.g., 5 mg/kg)
-
-
Administration: Administer the treatment (e.g., via IP injection) daily for 5 consecutive days.[1][3]
-
-
Endpoint Analysis:
-
Tumor Growth: Continue to monitor tumor volume and body weight throughout the study.
-
Euthanasia and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and collect the tumors.
-
Biochemical Analysis: A portion of the tumor tissue can be snap-frozen for analysis of ceramide levels by LC-MS/MS to confirm the mechanism of action of this compound.[1][3]
-
Histological Analysis: The remaining tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Signaling Pathways
Proposed Signaling Pathway for this compound Action
This compound inhibits neutral ceramidase, leading to the accumulation of endogenous ceramides. These ceramides are known to be involved in various signaling pathways that regulate cell fate. While the direct downstream effectors of this compound are still under investigation, the known signaling events influenced by ceramide provide a likely framework.
Caption: this compound signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 486991-52-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid Tumor Treatment via Augmentation of Bioactive C6 Ceramide Levels with Thermally Ablative Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neutral Ceramidase Inhibition by C6 Urea Ceramide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C6 Urea Ceramide to confirm neutral ceramidase (nCDase) inhibition in their experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide is designed to help you troubleshoot common issues when using this compound to inhibit neutral ceramidase.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable inhibition of nCDase activity | Inhibitor inactivity: this compound may have degraded due to improper storage or handling. It is known to be unstable over long periods.[1] | - Ensure this compound is stored correctly, as recommended by the manufacturer. - Prepare fresh stock solutions for each experiment. - Consider using a more stable positive control inhibitor, such as TSA, for comparison.[1] |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit nCDase in your specific cell line or assay system. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your system. IC50 values in the range of 5-10 µM have been reported to be effective in cell-based assays.[2][3] - The IC50 for this compound in a primary screen was found to be 17.23 ± 7.0 μM.[1][4] | |
| Assay conditions are not optimal: The pH, buffer composition, or substrate concentration in your assay may not be suitable for nCDase activity or inhibition. | - Ensure the assay buffer has a neutral pH (around 7.4), as nCDase activity is pH-dependent.[1][5] - Optimize substrate concentration. This compound is a competitive inhibitor, so its effectiveness can be influenced by substrate levels.[6] | |
| Inconsistent or variable results between experiments | Cellular variability: Cell passage number, confluency, and overall health can impact nCDase expression and activity. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of the experiment. - Regularly check for and address any potential cell culture contamination. |
| Inhibitor precipitation: this compound is lipophilic and may precipitate in aqueous solutions, especially at higher concentrations.[5][7] | - Visually inspect your inhibitor solutions for any signs of precipitation before adding them to your assay. - Consider using a vehicle like DMF to improve solubility, ensuring the final vehicle concentration does not affect your cells or assay.[2] | |
| Observed cell death or toxicity not related to nCDase inhibition | Off-target effects: At high concentrations, this compound may induce cellular responses independent of its effect on nCDase. | - Include a negative control, such as cells lacking neutral ceramidase (nCDase-/- MEFs), to confirm that the observed effects are specific to nCDase inhibition.[2][6] - Compare the effects of this compound with other, structurally different nCDase inhibitors if available. |
| Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMF) may be toxic to your cells at the final concentration used. | - Perform a vehicle control experiment to assess the toxicity of the solvent at the concentration used in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of neutral ceramidase (nCDase).[6] It mimics the structure of the natural substrate, ceramide, and binds to the active site of the enzyme, thereby preventing the hydrolysis of ceramide into sphingosine and a fatty acid.[5][7]
Q2: How can I confirm that this compound is inhibiting nCDase in my cells?
A2: You can confirm nCDase inhibition by observing the following downstream effects:
-
Increased Ceramide Levels: Inhibition of nCDase leads to an accumulation of its substrate, ceramide. You can measure total ceramide levels or specific ceramide species (e.g., C16, C18, C20, C24) using techniques like mass spectrometry.[2][3]
-
Decreased Sphingosine and Sphingosine-1-Phosphate (S1P) Levels: As nCDase is blocked, the production of sphingosine, and subsequently S1P, will decrease.[8]
-
Modulation of Downstream Signaling Pathways: nCDase inhibition has been shown to decrease total β-catenin levels and increase its phosphorylation, leading to its degradation.[2][6] It has also been linked to the regulation of the AKT signaling pathway.[9][10]
Q3: What is a typical effective concentration of this compound to use in cell culture experiments?
A3: Concentrations in the range of 5 to 10 µM have been shown to be effective in inhibiting cell proliferation and inducing apoptosis in cancer cell lines like HT-29.[2][3] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 in your particular system.
Q4: Is this compound specific to neutral ceramidase?
A4: While this compound is widely used as an nCDase inhibitor, it is important to consider its specificity. Studies have shown that it does not significantly inhibit acid or alkaline ceramidases.[5] However, to definitively attribute observed effects to nCDase inhibition, it is best practice to include a genetic control, such as nCDase knockout cells, where this compound should have no effect on ceramide levels.[6]
Q5: What are the expected biological outcomes of nCDase inhibition by this compound?
A5: Inhibition of nCDase by this compound has been demonstrated to:
Experimental Protocols
Protocol 1: In Vitro Neutral Ceramidase Activity Assay
This protocol describes a method to measure nCDase activity in cell lysates and assess the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
This compound
-
Fluorescent nCDase substrate (e.g., C12-NBD-ceramide)[11]
-
Lysis buffer (e.g., 25 mM sodium phosphate pH 7.4, 150 mM NaCl, 0.6% Triton X-100)[5]
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Inhibition Assay:
-
In a 96-well black plate, add a defined amount of cell lysate protein to each well.
-
Add varying concentrations of this compound (and a vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent nCDase substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of nCDase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Ceramide Accumulation Assay
This protocol outlines a method to measure the increase in intracellular ceramide levels following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for a specific duration (e.g., 24 hours).
-
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent.
-
Analyze the ceramide levels using LC-MS/MS. This will allow for the quantification of different ceramide species.
-
-
Data Analysis:
-
Normalize the ceramide levels to an internal standard and the total protein or cell number.
-
Compare the ceramide levels in this compound-treated cells to the vehicle-treated control cells.
-
Visualizations
References
- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of neutral ceramidase in the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Neutral Ceramidase Inhibitors: C6 Urea Ceramide and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of sphingolipid metabolism, neutral ceramidase (nCDase) has emerged as a critical enzyme regulating the balance between the pro-apoptotic signaling molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P). Its role in various pathological conditions, particularly cancer, has spurred the development of inhibitors to modulate its activity. This guide provides an objective comparison of the well-established nCDase inhibitor, C6 Urea Ceramide, with other notable neutral ceramidase inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Neutral Ceramidase Inhibitors
The inhibitory potency of various compounds against neutral ceramidase is a key determinant of their potential as research tools and therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy.
| Inhibitor | Type | nCDase IC50 (µM) | Specificity Notes | Reference |
| This compound | Ceramide mimetic | ~17.23 - 20 | Primarily targets nCDase. | [1][2] |
| SB-17 | Non-ceramide mimetic (Nitrofuran carboxamide) | Low µM range | Specific for nCDase over acid and alkaline ceramidases, as well as MMP-3 and HDAC1. | [3] |
| SB-22 | Non-ceramide mimetic (Isothiazole acetamide) | Low µM range | Specific for nCDase over acid and alkaline ceramidases. | [3] |
| SB-26 | Non-ceramide mimetic (Isothiazole acetamide) | 1.5 | Improved potency over SB-22. Specific for nCDase over acid and alkaline ceramidases, as well as MMP-3 and HDAC1. | [1][3] |
| SB-37 | Non-ceramide mimetic (Isothiazole) | Competitive inhibitor | Competitive with ceramide for active site occupancy. | [3] |
| B13 | Lipophilic aromatic ceramide analogue | Potent inhibitor | Also inhibits acid ceramidase with similar potency. | [4] |
| Ceranib-1 | Quinolinone-based | 28 (in cell-based assay) | Inhibits ceramidase activity in cells. | [4] |
| Ceranib-2 | Quinolinone-based | 55 (in cell-based assay) | Inhibits ceramidase activity in cells. | [4] |
| D-erythro-MAPP (D-e-MAPP) | Ceramide analogue | 1-5 (in vitro) | Also a moderate inhibitor of acid ceramidase. | [5] |
This compound , a substrate mimetic, has been a widely used tool for studying the effects of nCDase inhibition. It effectively increases cellular ceramide levels, leading to apoptosis and autophagy in cancer cells, with minimal toxicity to non-cancerous cells[6][7][8]. However, its limitations include moderate potency and high lipophilicity, which can affect its solubility and pharmacokinetic properties[3][9].
The development of non-ceramide mimetic inhibitors , such as the isothiazole acetamides (SB-22, SB-26) and nitrofuran carboxamides (SB-17), represents a significant advancement. These compounds exhibit improved potency and specificity for nCDase over other ceramidase isoforms and unrelated enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs)[3]. Their distinct chemical structures offer alternative scaffolds for further drug development with potentially more favorable physicochemical properties.
Signaling Pathways and Experimental Workflows
The inhibition of neutral ceramidase initiates a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.
Caption: Inhibition of nCDase leads to ceramide accumulation, promoting apoptosis and inhibiting pro-survival pathways.
The evaluation of nCDase inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Caption: A typical workflow for the preclinical evaluation of neutral ceramidase inhibitors.
Experimental Protocols
Neutral Ceramidase (nCDase) Activity Assay (Fluorescence-based)
This protocol is adapted from a high-throughput screening assay for nCDase inhibitors[1].
Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by nCDase, releases a fluorescent molecule. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human nCDase
-
Fluorogenic nCDase substrate (e.g., RBM 14-16)
-
Assay buffer: 50 mM HEPES, 150 mM NaCl, 1% sodium cholate, pH 7.4
-
Inhibitor compounds (e.g., this compound, test compounds)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant nCDase to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Ceramide and Sphingosine Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of cellular sphingolipids.
Principle: Cellular lipids are extracted, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry.
Materials:
-
Cell culture plates
-
Inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and other organic solvents
-
Internal standards (e.g., C17-ceramide, d17:1-sphingosine)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Harvesting:
-
Plate cells and treat with the nCDase inhibitor or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in a suitable solvent and collect the cell suspension.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add a mixture of chloroform and methanol (typically a 1:2 v/v ratio).
-
Add the internal standards.
-
Vortex the mixture thoroughly.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect and quantify the specific ceramide and sphingosine species using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Normalize the results to the internal standards and the amount of starting material (e.g., protein concentration or cell number).
-
Conclusion
This compound has been a valuable tool for elucidating the biological roles of neutral ceramidase. However, the emergence of non-ceramide mimetic inhibitors with improved potency and specificity offers new avenues for research and therapeutic development. The selection of an appropriate inhibitor will depend on the specific experimental context, with careful consideration of its potency, selectivity, and physicochemical properties. The detailed protocols provided in this guide offer a starting point for the robust evaluation of these and other novel neutral ceramidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating C6 Urea Ceramide's Mechanism: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of C6 Urea Ceramide, a known inhibitor of neutral ceramidase, and validates its mechanism through the powerful technique of siRNA knockdown. We will delve into the experimental data, provide detailed protocols, and visualize the underlying biological processes.
This compound is a synthetic, cell-permeable ceramide analog that has garnered significant interest for its pro-apoptotic and anti-proliferative effects in cancer cells. Its primary mechanism of action is the inhibition of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine. This inhibition leads to an intracellular accumulation of various ceramide species, triggering downstream signaling pathways that culminate in cell death and autophagy.
To rigorously validate this proposed mechanism, small interfering RNA (siRNA) knockdown of the gene encoding neutral ceramidase, ASAH2, serves as a highly specific and effective tool. By comparing the cellular and molecular effects of this compound treatment with those of ASAH2 siRNA, we can confidently attribute the observed phenotypes to the inhibition of this specific enzyme.
Comparative Data: this compound vs. ASAH2 siRNA Knockdown
The following tables summarize the quantitative effects of this compound treatment and ASAH2 siRNA knockdown in human colon cancer cell lines, primarily HT-29 and HCT116. The data is compiled from a pivotal study by García-Barros et al. in FASEB J. (2016).
Table 1: Effect on Intracellular Ceramide Levels
| Treatment/Condition | Total Ceramide Increase (% of Control) | Specific Ceramide Species Increased |
| This compound (10 µM, 24h in HT-29) | ~400%[1] | C16:0, C18:0, C20:0, C24:0[1] |
| ASAH2 siRNA (in HT-29) | 170 ± 5%[1] | Not specified |
| ASAH2 siRNA (in HCT116) | 160 ± 3%[1] | Not specified |
Table 2: Effect on Cell Viability and Apoptosis in Colon Cancer Cells
| Treatment/Condition | Cell Viability Reduction (% of Control) | Apoptosis Induction |
| This compound (5-10 µM) | Dose-dependent decrease[1] | Increased caspase-3 activity[1] |
| ASAH2 siRNA | Significant decrease[1] | Not specified |
Table 3: Effect on Autophagy in Colon Cancer Cells
| Treatment/Condition | Autophagy Induction |
| This compound (5-10 µM) | Increased LC3-II turnover[1] |
| ASAH2 siRNA | Increased LC3-II levels[1] |
Table 4: Comparative Effects on Non-Cancerous Cells (RIE-1)
| Treatment/Condition | Effect on Cell Viability and Apoptosis |
| This compound (5-10 µM) | No significant toxicity or apoptosis induction[1] |
Visualizing the Mechanism and Validation
To further elucidate the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental logic for its validation using siRNA.
Experimental Protocols
Herein are detailed methodologies for the key experiments cited in this guide.
ASAH2 siRNA Transfection
This protocol is a general guideline for transfecting HT-29 cells and should be optimized for specific experimental conditions.
-
Cell Seeding: Seed HT-29 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS).
-
siRNA-Lipid Complex Formation:
-
In a sterile tube (Tube A), dilute the ASAH2 siRNA duplex (or a non-targeting control siRNA) in serum-free medium.
-
In a separate sterile tube (Tube B), dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Treatment: After siRNA transfection or this compound treatment, remove the medium from the 96-well plate.
-
MTT Incubation:
-
Add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control-treated cells.
Apoptosis (Caspase-3 Activity) Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Following treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours. Activated caspase-3 will cleave the substrate, releasing a chromophore (pNA).
-
-
Absorbance Measurement: Measure the absorbance of the cleaved chromophore at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Autophagy (LC3-II Turnover) Assay
This assay monitors the conversion of LC3-I to LC3-II and its subsequent degradation, which is indicative of autophagic flux.
-
Western Blotting:
-
Prepare protein lysates from treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LC3.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
-
Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The amount of LC3-II (the lower band) is compared between different treatment groups. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels in the presence of a lysosomal inhibitor (like bafilomycin A1) indicates an induction of autophagy.
Alternative Validation Methods
While siRNA knockdown is a powerful tool, other methods can also be employed to validate the mechanism of this compound:
-
Knockout Mouse Models: The use of mice with a genetic deletion of the Asah2 gene (nCDase-/- mice) provides in vivo validation. Studies have shown that these mice are protected from colon tumorigenesis, mirroring the anti-cancer effects of this compound.
-
Pharmacological Inhibition with Other Compounds: Comparing the effects of this compound with other known, structurally different inhibitors of neutral ceramidase can help confirm that the observed effects are due to the inhibition of the target enzyme and not off-target effects.
-
Enzymatic Assays: Directly measuring the inhibitory effect of this compound on the enzymatic activity of purified or recombinant neutral ceramidase in vitro can provide biochemical validation of its mechanism.
References
C6 Urea Ceramide: A Comparative Analysis of its Effects on Cancerous vs. Non-cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 Urea Ceramide is a synthetic, cell-permeable analog of ceramide, a bioactive sphingolipid involved in a multitude of cellular processes including proliferation, differentiation, apoptosis, and cell cycle arrest. The dysregulation of ceramide metabolism is a hallmark of many cancers, leading to decreased levels of this pro-apoptotic lipid and contributing to tumor growth and therapeutic resistance. This compound, by mimicking endogenous ceramide, has emerged as a promising agent in cancer research. This guide provides a comparative analysis of the effects of this compound on cancerous versus non-cancerous cells, supported by experimental data, to elucidate its potential as a selective anti-cancer therapeutic.
Comparative Efficacy: Cancerous vs. Non-cancerous Cells
Experimental evidence suggests that this compound and its close analog, C6 Ceramide, exhibit a degree of selective cytotoxicity towards cancerous cells while having a less pronounced effect on their non-cancerous counterparts. This selectivity is crucial for the development of targeted cancer therapies with minimal side effects.
Cell Viability and Cytotoxicity
Studies have demonstrated that this compound can significantly reduce the viability of cancer cells in a dose- and time-dependent manner, while non-cancerous cells show greater resistance. For instance, in a comparative study, HT29 colon cancer cells treated with this compound showed a significant decrease in cell viability, whereas non-cancerous RIE-1 intestinal epithelial cells were notably less affected.[1] Similarly, C6 Ceramide has been shown to strongly reduce cell viability and induce cell death in cutaneous T-cell lymphoma (CTCL) cell lines, while normal human keratinocytes were less impacted. This differential effect is attributed to the rapid metabolism of C6 Ceramide in healthy cells, a process that is less efficient in cancer cells.
Below is a summary of the cytotoxic effects of this compound and C6 Ceramide on various cell lines.
| Cell Line | Cell Type | Compound | Concentration (µM) | Effect |
| HT29 | Colon Carcinoma | This compound | 10 | Significant decrease in MTT values after 48h.[1] |
| RIE-1 | Rat Intestinal Epithelial (Non-cancerous) | This compound | 10 | Less dramatic decrease in MTT values compared to HT29.[1] |
| MyLa, HuT78 | Cutaneous T-Cell Lymphoma | C6 Ceramide | 25 | Significant reduction in cell viability. |
| HaCaT, Primary Human Keratinocytes | Keratinocytes (Non-cancerous) | C6 Ceramide | 25 | Less pronounced reduction in cell viability. |
| Caki-2 | Renal Cancer | C6 Ceramide | 43 | IC50 value.[2] |
| HL-60 | Promyelocytic Leukemia | C6 Ceramide | 26 | IC50 value.[2] |
| CCD-18Co | Normal Colon Fibroblasts | C6 Ceramide | 56.91 | IC50 value (in DMSO).[3] |
| C6 | Glioma | C6 Ceramide | 32.7 | IC50 value (in DMSO).[3] |
| MDA-MB-231, MCF-7, SK-BR-3 | Breast Cancer | C6 Ceramide | 5-10 | IC50 values.[4] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound on cancerous and non-cancerous cells can be attributed to its distinct impact on key signaling pathways that regulate cell fate.
Apoptosis Induction in Cancer Cells
In numerous cancer cell lines, C6 Ceramide is a potent inducer of apoptosis. It activates the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c and the subsequent activation of caspase-3 and caspase-9.[5] This leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.
Cell Cycle Arrest in Cancer Cells
C6 Ceramide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[5][6] This prevents the proliferation of malignant cells. Studies have shown that in Molt-4 leukemia cells, C6-ceramide induces a dramatic arrest in the G0/G1 phase of the cell cycle.[6]
Differential Effects on Survival Pathways
A key distinction in the action of this compound between cancerous and non-cancerous cells lies in its modulation of pro-survival signaling pathways. In HT29 colon cancer cells, this compound was found to decrease the phosphorylation of ERK, a key component of the MAPK signaling pathway that promotes cell proliferation. In stark contrast, it had no such effect on the non-cancerous RIE-1 cells.[1] Similarly, the Akt/mTOR pathway, another critical regulator of cell survival and proliferation, is often inhibited by C6 Ceramide in cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancerous and non-cancerous cells.
Materials:
-
Cancerous and non-cancerous cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancerous and non-cancerous cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion
The available evidence strongly suggests that this compound exhibits a preferential cytotoxic effect on cancerous cells while sparing their non-cancerous counterparts. This selectivity appears to be mediated by the differential activation of apoptotic pathways and the inhibition of pro-survival signaling cascades in malignant cells. The ability of non-cancerous cells to more efficiently metabolize C6 Ceramide may also contribute to their resistance. These findings underscore the potential of this compound as a targeted therapeutic agent in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of various cancers.
References
- 1. Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C6-ceramide to restore sensitivity to cetuximab in KRAS-mutant colorectal cancer. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C6 Urea Ceramide: A Comparative Analysis of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C6 Urea Ceramide's effects on various cancer cell lines, presenting its performance against other alternatives with supporting experimental data.
Executive Summary
This compound, a synthetic ceramide analog, has emerged as a promising agent in cancer therapy. By inhibiting neutral ceramidase (nCDase), it elevates intracellular ceramide levels, a key signaling lipid that promotes programmed cell death (apoptosis) and inhibits cell proliferation. This guide details the cytotoxic and pro-apoptotic effects of this compound across a range of cancer cell lines, with a particular focus on colorectal cancer. We present quantitative data on its efficacy, delve into the molecular pathways it modulates, and provide detailed experimental protocols for key assays. Furthermore, we draw comparisons with the related compound, C6 Ceramide, and its synergistic potential with standard chemotherapeutic agents.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative effects in a panel of human colon cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines, highlighting a degree of selectivity. Notably, it shows reduced toxicity in non-cancerous cells, suggesting a favorable therapeutic window.
Table 1: IC50 Values of this compound in Colon Cancer and Non-Cancerous Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colon Carcinoma | 3.5 |
| T84 | Colon Carcinoma | 3.5 |
| HCT116 | Colon Carcinoma | 5 |
| SW837 | Colon Carcinoma | 3.5 |
| DLD-1 | Colorectal Adenocarcinoma | 6 |
| HCA-7 | Colon Adenocarcinoma | 5 |
| SW480 | Colon Adenocarcinoma | 5 |
| SW620 | Colorectal Adenocarcinoma | >10 |
| RIE-1 | Rat Intestinal Epithelial (Non-cancerous) | >10 |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of neutral ceramidase (nCDase). This leads to an accumulation of intracellular ceramides, which in turn triggers multiple downstream signaling cascades culminating in apoptosis and cell cycle arrest.
Key signaling pathways affected by this compound in colon cancer cells include:
-
Wnt/β-catenin Pathway: this compound treatment leads to a reduction in total β-catenin levels. This is achieved by increasing the phosphorylation of β-catenin at Ser33 and Ser37, which flags it for proteasomal degradation. The downregulation of this critical pro-survival pathway contributes significantly to the anti-tumor effects.
-
ERK Pathway: The compound has been shown to decrease the phosphorylation of Extracellular signal-regulated kinase (ERK) in colon cancer cells such as HT29 and HCT116.[1] The ERK pathway is a key regulator of cell proliferation and survival, and its inhibition is a common strategy in cancer therapy.
Comparison with C6 Ceramide and Combination Therapies
While this compound is a potent inhibitor of nCDase, the broader class of short-chain ceramides, such as C6 Ceramide, has also been extensively studied. C6 Ceramide induces apoptosis in a variety of cancer cell lines, including glioma, chronic myelogenous leukemia, and ovarian cancer.
A key area of investigation is the use of C6 Ceramide in combination with standard chemotherapeutic agents to enhance their efficacy.
Table 2: Effects of C6 Ceramide in Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects |
| Glioma | C6 | Induction of apoptosis |
| Chronic Myelogenous Leukemia | K562 | Induction of apoptosis via caspase-8 and JNK pathways |
| Ovarian Cancer | OVCAR-3 | Induction of apoptosis, G1/G2 cell cycle block |
| Pancreatic Cancer | L3.6 | Synergistic anti-tumor effect with paclitaxel, oxaliplatin, and cisplatin |
| Head and Neck Squamous Cell Carcinoma | SQ20B, SCC-9 | Synergistic lethality with PKC412 |
| Multiple Cancer Cell Lines | - | Sensitizes cells to doxorubicin-induced apoptosis |
Notably, studies have shown that C6-Ceramide can enhance the growth inhibition percentage (GIP) of standard chemotherapeutics like 5-Fluorouracil (5-FU) and oxaliplatin in colorectal cancer cell lines.[1] In KRAS mutant colorectal cancer cells, the addition of 10µM of C6-Ceramide to 5-FU and oxaliplatin increased the GIP to 92.5%, a significant increase from the 32.5% GIP observed with the chemotherapeutic agents alone.[1] This suggests that ceramides could be valuable adjuvants in overcoming chemoresistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
References
Unveiling the Multi-faceted Anti-Cancer Potential of C6 Urea Ceramide: A Cross-Validation in Diverse Models
A comprehensive analysis of C6 Urea Ceramide's efficacy as a promising anti-neoplastic agent, this guide offers a comparative look at its performance across various cancer models. Drawing from extensive experimental data, we delve into its mechanisms of action, cytotoxic effects, and impact on key signaling pathways, providing researchers, scientists, and drug development professionals with a critical resource for evaluating its therapeutic potential.
This compound, a synthetic analog of the naturally occurring sphingolipid ceramide, has emerged as a molecule of significant interest in oncology research. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it an attractive candidate for novel cancer therapies. This guide provides a cross-validation of its anti-cancer effects, with a primary focus on colon cancer, where its efficacy is most robustly documented, and extends to other malignancies such as breast cancer, lung cancer, and glioblastoma, often drawing comparisons with its close relative, C6 Ceramide.
Quantitative Assessment of Anti-Cancer Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, demonstrates its effectiveness, particularly in colon cancer.
| Cell Line | Cancer Type | IC50 of this compound (µM) at 48h | Reference |
| HT29 | Colon Cancer | 3.5 | [1] |
| T84 | Colon Cancer | 3.5 | [1] |
| HCT116 | Colon Cancer | 5 | [1] |
| SW837 | Colon Cancer | 3.5 | [1] |
| DLD-1 | Colon Cancer | 6 | [1] |
| HCA-7 | Colon Cancer | 5 | [1] |
| SW480 | Colon Cancer | 5 | [1] |
| SW620 | Colon Cancer | >10 | [1] |
In vivo studies using a HT29 colon cancer xenograft model in mice have further substantiated the anti-tumor activity of this compound. Administration of this compound at doses of 1.25, 2.5, and 5 mg/kg resulted in a significant reduction in tumor growth[1]. This was accompanied by an increase in intratumoral levels of endogenous ceramides (C16, C18, C20, and C24), indicating that this compound effectively modulates the ceramide metabolism within the tumor microenvironment[1].
While specific IC50 values for this compound in other cancer types are not as extensively documented, studies on C6 Ceramide provide valuable insights. For instance, in breast cancer cell lines, C6 Ceramide has shown IC50 values ranging from 5-10 µM[2]. In lung cancer A549 cells, 25 µM of C6 Ceramide induced apoptosis after 24 hours of exposure[3].
Deciphering the Molecular Mechanisms: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting fundamental signaling pathways that are often dysregulated in cancer. As an inhibitor of neutral ceramidase (nCDase), it prevents the breakdown of ceramide, leading to its accumulation within cancer cells[1]. This elevation in ceramide levels triggers a cascade of events culminating in apoptosis and cell cycle arrest.
Two key pathways significantly impacted by this compound in colon cancer are the Wnt/β-catenin and the ERK signaling pathways[2].
-
Wnt/β-catenin Pathway: this compound treatment leads to a reduction in both total and phosphorylated β-catenin levels in HT-29 and HCT116 colon cancer cells[1]. This promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway, thereby inhibiting the expression of downstream target genes crucial for cancer cell proliferation and survival.
-
ERK Pathway: The compound also decreases the phosphorylation of ERK in colon cancer cells, indicating an inhibition of the MAPK/ERK pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival[2].
The interplay of these signaling events is crucial for the anti-neoplastic activity of this compound.
Comparison with Alternatives
Direct comparative studies of this compound with standard chemotherapeutic agents like 5-Fluorouracil (5-FU) or oxaliplatin are limited. However, insights can be gleaned from the performance of C6 Ceramide. For instance, in KRAS mutant colorectal cancer cell lines, the addition of C6-Ceramide to a regimen of 5-FU and oxaliplatin significantly enhanced the growth inhibition percentage, suggesting a synergistic effect.
Furthermore, a notable advantage of this compound is its selective toxicity towards cancer cells, with minimal effects on non-cancerous cells[1]. This contrasts with many conventional chemotherapies that often exhibit significant side effects due to their lack of specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for β-catenin
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Conclusion
The collective evidence strongly supports the anti-cancer effects of this compound, particularly in colon cancer models. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways, coupled with its selectivity for cancer cells, underscores its potential as a valuable therapeutic agent. While further cross-validation in a broader range of cancer models and direct comparative studies with standard-of-care drugs are warranted, the existing data provides a solid foundation for its continued investigation and development in the field of oncology. This guide serves as a critical resource for researchers aiming to build upon these promising findings and translate them into effective clinical applications.
References
- 1. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide-Mediated Apoptosis in Lung Epithelial Cells Is Regulated by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Ceramide Analogs with Signaling Inhibitors: A Comparative Guide
The strategic combination of therapeutic agents is a cornerstone of modern cancer research, aiming to enhance efficacy and overcome resistance. C6 Urea Ceramide, a modulator of intracellular ceramide levels, and the related compound C6 Ceramide, a cell-permeable ceramide analog, have emerged as potent agents that exhibit significant synergistic effects when paired with various signaling inhibitors. This guide provides a comparative overview of these synergies, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
While both compounds elevate cellular ceramide, they do so via different mechanisms. C6 Ceramide is a synthetic, short-chain analog that directly increases the intracellular ceramide pool. In contrast, this compound acts as an inhibitor of neutral ceramidase (nCDase), an enzyme that degrades ceramide.[1] By blocking this degradation, this compound leads to the accumulation of endogenous long-chain ceramides, which in turn can induce apoptosis and autophagy in cancer cells.[1] This guide will explore the synergistic potential stemming from ceramide elevation, drawing on data from studies using C6 Ceramide as a tool to mimic this state, and specific findings related to this compound.
Mechanism of Action: this compound
This compound functions by inhibiting neutral ceramidase, preventing the breakdown of ceramide into sphingosine. This leads to an accumulation of various endogenous ceramide species, which triggers downstream pro-apoptotic and anti-proliferative signaling.
References
A Head-to-Head Comparison of C6 Urea Ceramide and Other Sphingolipid Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of C6 Urea Ceramide with other key sphingolipid modulators. We delve into their mechanisms of action, comparative efficacy, and the experimental validation of their effects, offering a critical resource for researchers in sphingolipid signaling and therapeutic development.
Introduction to Sphingolipid Modulation
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, apoptosis, and inflammation. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat." Dysregulation of this balance is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, pharmacological modulation of sphingolipid metabolism has emerged as a promising therapeutic strategy. This guide focuses on this compound, a specific inhibitor of neutral ceramidase, and compares its performance with other modulators targeting different enzymes within the sphingolipid pathway.
Comparative Efficacy of Sphingolipid Modulators
The potency of various sphingolipid modulators can be compared by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other representative sphingolipid modulators against their respective targets.
| Modulator | Target Enzyme | IC50 Value | Cell/Assay Conditions |
| This compound | Neutral Ceramidase (nCDase) | ~17-20 μM | High-Throughput Screening (HTS) assay[1] |
| GW4869 | Neutral Sphingomyelinase (nSMase) | 1 μM | In vitro enzyme assay[2][3][4][5] |
| SKI-II | Sphingosine Kinase 1 (SphK1) | 0.5 μM | In vitro enzyme assay[6][7][8][9] |
| SKI-II | Sphingosine Kinase 2 (SphK2) | 45-78 μM | In vitro enzyme assay[10] |
| B13 | Acid Ceramidase (aCDase) | 10 μM | Human melanoma and HaCat keratinocytes[11] |
| D-MAPP | Acid Ceramidase (aCDase) | 500 μM | Human melanoma and HaCat keratinocytes[11] |
| Cerenib-1 | Ceramidase | 28 μM | Cell-based assay[11] |
| Cerenib-2 | Ceramidase | 55 μM | Cell-based assay[11] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting neutral ceramidase (nCDase), the enzyme responsible for hydrolyzing ceramide into sphingosine. This inhibition leads to an accumulation of intracellular ceramide, a potent pro-apoptotic and anti-proliferative second messenger. Elevated ceramide levels can trigger cell death and inhibit key oncogenic signaling pathways.
Sphingolipid Metabolism Pathway
The central role of this compound and other modulators in sphingolipid metabolism is depicted below. By targeting specific enzymes, these compounds shift the balance of bioactive sphingolipids, thereby influencing cellular outcomes.
Caption: Overview of the Sphingolipid Metabolism Pathway.
Wnt/β-catenin Signaling Pathway
This compound has been shown to downregulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. By increasing ceramide levels, this compound promotes the degradation of β-catenin, a key transcriptional co-activator in this pathway.
Caption: this compound's effect on Wnt/β-catenin.
ERK Signaling Pathway
The ERK (Extracellular signal-regulated kinase) pathway is another pro-survival pathway that can be inhibited by ceramide accumulation. This compound treatment has been observed to decrease the phosphorylation and activation of ERK.
Caption: this compound's impact on the ERK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of sphingolipid modulators.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the sphingolipid modulator (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Proliferation Assessment (BrdU Staining)
This assay identifies cells undergoing DNA synthesis, a marker of proliferation.
Workflow:
Caption: BrdU Staining Workflow.
Detailed Protocol:
-
BrdU Labeling: For in vitro studies, add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium at a final concentration of 10 µM and incubate for 1-24 hours. For in vivo studies in mouse xenograft models, inject BrdU (e.g., 100 mg/kg) intraperitoneally.
-
Fixation and Permeabilization: Fix the cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
DNA Denaturation: Treat the samples with 2N HCl for 30-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU.
-
Antibody Staining: Incubate with a primary antibody specific for BrdU.
-
Secondary Antibody and Visualization: Add a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Analysis: Visualize the stained cells or tissue sections using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Workflow:
Caption: TUNEL Assay Workflow.
Detailed Protocol:
-
Sample Preparation: Fix cells or tissue sections in 4% paraformaldehyde and permeabilize with proteinase K or a detergent-based buffer.
-
TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated brominated nucleotides with a fluorescently labeled anti-BrdU antibody. If a directly fluorescently labeled dUTP is used, proceed to visualization.
-
Counterstaining and Visualization: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.
-
Analysis: Analyze the samples using fluorescence microscopy to identify and quantify the number of TUNEL-positive (apoptotic) cells.
Conclusion
This compound is a valuable research tool for investigating the roles of ceramide and neutral ceramidase in various cellular processes. Its ability to induce ceramide accumulation and subsequently modulate key signaling pathways like Wnt/β-catenin and ERK makes it a potent anti-proliferative and pro-apoptotic agent, particularly in cancer models. When compared to other sphingolipid modulators, this compound offers a specific mechanism of action by targeting nCDase. The choice of a particular modulator will depend on the specific enzyme and point of intervention desired within the complex sphingolipid network. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of these promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW4869 (GW69A) | N-SMase inhibitor | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. karger.com [karger.com]
Validating the Role of Autophagy in C6 Urea Ceramide-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C6 urea ceramide as an inducer of autophagic cell death. It contrasts its mechanisms with other agents, offers detailed experimental protocols for validation, and presents quantitative data to support the objective evaluation of its role in cellular demise.
Ceramide, a central molecule in sphingolipid metabolism, is a well-documented bioactive lipid involved in processes like cell growth, apoptosis, and autophagy[1]. Short-chain, cell-permeable ceramides, such as C6 ceramide, are frequently used in research to mimic the effects of endogenous ceramides[1][2]. The role of ceramide-induced autophagy is complex; it can serve as a pro-survival mechanism in some contexts or act as a direct driver of cell death in others, a phenomenon often termed the "autophagy paradox"[3][4]. This guide focuses on methodologies to dissect and validate the specific role of autophagy in cell death induced by this compound.
Comparative Analysis of Autophagy-Inducing Compounds
C6 ceramide induces cell death through autophagy, but its mechanism and cellular effects can differ from other well-known autophagy inducers. The following table compares C6 ceramide with alternative compounds, providing a framework for selecting appropriate experimental controls and understanding its unique properties.
| Compound | Primary Mechanism of Autophagy Induction | Primary Role of Autophagy | Apoptosis Crosstalk | Commonly Studied Cell Lines | Reference |
|---|---|---|---|---|---|
| C6 Ceramide | Inhibits the Akt/mTOR signaling pathway; activates AMPK/Ulk1 signaling.[2][3][5] | Primarily cytotoxic (autophagic cell death), but can be cytoprotective in some contexts.[5][6] | Can induce apoptosis; crosstalk is complex and cell-type dependent.[1][2] | Colorectal (HT-29), Breast (MCF-7), Prostate (DU145, PPC1), Hepatocarcinoma (HepG2).[1][2][5][6] | [2][3][5] |
| Rapamycin (Sirolimus) | Directly inhibits mTORC1, a key negative regulator of autophagy. | Generally cytostatic or cytoprotective; often used as a canonical autophagy inducer. | Typically does not induce apoptosis directly but can sensitize cells to apoptotic stimuli. | Various cancer cell lines. | [7] |
| Tamoxifen | Induces accumulation of long-chain ceramides, leading to dissociation of the Beclin 1:Bcl-2 complex. | Can be cytotoxic or cytoprotective depending on the cancer type and hormonal status. | Known to induce apoptosis, particularly in ER-positive breast cancer cells. | Breast (MCF-7), Colon (HT-29). | |
| Vinblastine | Microtubule-disrupting agent that blocks the fusion of autophagosomes with lysosomes, inhibiting autophagy maturation.[1] | Blocks autophagic flux, leading to accumulation of autophagosomes and enhanced apoptosis.[1] | Synergistically enhances apoptosis when combined with autophagy inducers like C6 ceramide.[1] | Hepatocarcinoma (HepG2), Colorectal (LS174T).[1] | [1] |
| C18-Pyridinium Ceramide | Endogenous generation of C18-ceramide targets autophagosomes directly to mitochondria. | Induces lethal mitophagy (selective autophagy of mitochondria), independent of apoptosis. | Induces cell death independent of Bax/Bak and caspases. | Various human cancer cells. |
Signaling Pathways and Experimental Validation
C6 Ceramide Signaling Pathway
C6 ceramide initiates autophagy through multiple signaling pathways. It is known to activate protein phosphatase 2A (PP2A), which in turn blocks the pro-survival Akt/mTOR signaling cascade, a key negative regulator of autophagy[2][3]. Concurrently, it can activate the AMP-activated protein kinase (AMPK)/Ulk1 signaling axis, which is a crucial initiator of the autophagic process[5]. This dual action effectively removes the brakes on and actively promotes autophagy induction.
Experimental Workflow for Validation
To validate that this compound-induced cell death is mediated by autophagy, a systematic workflow is essential. This involves quantifying autophagy, measuring cell viability, and using inhibitors to establish a causal link. Autophagic cell death is confirmed if the suppression of autophagy prevents cellular demise[8].
Experimental Protocols
Detailed methodologies are provided for the key experiments required to assess the role of autophagy in this compound-induced cell death.
Western Blot for LC3 Lipidation
This is the most widely used method to monitor autophagy. It detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, phosphatidylethanolamine-conjugated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Objective: To quantify the formation of autophagosomes by measuring LC3-II levels.
-
Procedure:
-
Cell Treatment: Plate cells (e.g., HT-29) to reach 70-80% confluency. Treat with desired concentrations of this compound for various time points (e.g., 12, 24, 48 hours).
-
Autophagic Flux: For a more accurate assessment, include a condition where cells are co-treated with a lysosomal inhibitor like Chloroquine (CQ, 50 µM) or Bafilomycin A1 (100 nM) for the last 2-4 hours of the C6 ceramide treatment. This prevents the degradation of LC3-II in autolysosomes and allows for measurement of autophagic flux[7].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 (1:1000) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Interpretation: A significant increase in LC3-II levels, especially in the presence of a lysosomal inhibitor compared to its absence, confirms an increase in autophagic flux.
Fluorescence Microscopy for GFP-LC3 Puncta
This method allows for the direct visualization of autophagosome formation within cells.
-
Objective: To visualize and quantify the accumulation of autophagosomes.
-
Procedure:
-
Transfection: Seed cells on glass coverslips in a 12-well plate. Transfect with a GFP-LC3 expression plasmid using a suitable transfection reagent. Allow 24 hours for protein expression.
-
Cell Treatment: Treat the transfected cells with this compound as described above.
-
Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 if needed. Mount coverslips onto glass slides with a mounting medium containing DAPI to stain nuclei.
-
Imaging: Visualize cells using a fluorescence microscope. Capture images from multiple random fields.
-
Quantification: Count the number of GFP-LC3 dots (puncta) per cell. An increase in the average number of puncta per cell indicates autophagy induction. Cells with >5-10 distinct puncta are typically considered positive for autophagy.
-
-
Advanced Method: Use a tandem fluorescent mRFP-GFP-LC3 probe. In acidic autolysosomes, the GFP signal is quenched while the mRFP signal remains stable. This allows for the differentiation between autophagosomes (yellow puncta: GFP+RFP) and autolysysomes (red puncta: RFP only), providing a direct measure of autophagic flux[7].
Cell Viability and Cytotoxicity Assays
To correlate autophagy with cell death, it is crucial to measure cell viability following treatment.
-
Objective: To quantify the cytotoxic effect of this compound and determine if autophagy inhibition rescues cells.
-
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of living cells.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, treat with this compound, with or without an autophagy inhibitor like 3-methyladenine (3-MA, 5 mM) or CQ (50 µM). 3-MA inhibits the initiation of autophagy, while CQ blocks the final degradation step[5][6].
-
MTT Incubation: After the treatment period (e.g., 48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation: A decrease in absorbance indicates reduced cell viability. If co-treatment with an autophagy inhibitor (3-MA or CQ) significantly increases cell viability compared to this compound alone, it provides strong evidence that autophagy is mediating the cell death[5][6].
Interpreting Experimental Outcomes
The following table summarizes the expected outcomes and their interpretations for confirming autophagy-mediated cell death.
| Experiment | Observation with C6 Ceramide | Observation with C6 Ceramide + Inhibitor (3-MA/CQ) | Interpretation |
|---|
| LC3-II Western Blot | Increased LC3-II/LC3-I ratio. | 3-MA: Reduced LC3-II levels. CQ: Further accumulation of LC3-II. | C6 ceramide induces autophagic flux. | | GFP-LC3 Microscopy | Increased number of GFP puncta per cell. | 3-MA: Reduced puncta formation. CQ: Increased puncta accumulation. | C6 ceramide stimulates autophagosome formation. | | Cell Viability (MTT) | Decreased cell viability. | Significantly increased cell viability (rescue effect). | Cell death is dependent on the autophagic process.[8] | | Caspase 3/7 Assay | Variable; may show activation or no change. | Rescue of viability without affecting caspase activation. | Suggests a caspase-independent autophagic cell death mechanism. |
By employing this comparative framework and these detailed protocols, researchers can rigorously validate and characterize the role of autophagy in this compound-induced cell death, contributing to a clearer understanding of its potential as a therapeutic agent.
References
- 1. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy is increased in prostate cancer cells over-expressing acid ceramidase and enhances resistance to C6-ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Assessing Autophagy and Autophagic Cell Death | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for C6 Urea Ceramide: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of C6 Urea Ceramide, ensuring laboratory safety and environmental compliance. This document provides a detailed operational and disposal plan, including immediate safety precautions, quantitative data, and insights into its biological signaling pathways.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. While some suppliers classify this compound as non-hazardous, it is best practice to treat it as potentially hazardous until more definitive information is available.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
Hygiene:
-
Wash hands thoroughly after handling.
-
Do not ingest, inhale, or allow contact with eyes or skin.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Data Point | Typical Information | Importance in Handling and Disposal |
| Molecular Formula | C₂₅H₅₀N₂O₃ | Identification and characterization of the substance. |
| Molecular Weight | 426.7 g/mol | Used for preparing solutions of specific molarity. |
| Appearance | Crystalline solid | Influences handling procedures (e.g., avoiding dust formation). |
| Solubility | Soluble in dimethyl formamide (DMF) at approximately 0.5 mg/mL.[3][4] | Informs solvent choice for experiments and cleaning. |
| Storage Temperature | -20°C[3][4] | Ensures the stability and integrity of the compound. |
| Stability | ≥ 4 years at -20°C[3][4] | Indicates the shelf-life of the product under proper storage conditions. |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is to treat it as a chemical waste product. This involves proper segregation, labeling, and transfer to your institution's Environmental Health and Safety (EHS) office.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect solid waste (e.g., contaminated pipette tips, empty vials) separately from liquid waste.
-
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Solid Waste: Place all contaminated solid materials in a designated, sealed waste bag or container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" or "Chemical Waste" as per your institutional guidelines.
-
Identify the contents, including "this compound" and any solvents used.
-
Indicate the approximate concentration and volume.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all internal procedures for waste transfer and documentation.
-
Signaling Pathway of this compound
This compound is an inhibitor of neutral ceramidase, an enzyme that breaks down ceramide.[3][5][6] By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide. Elevated ceramide levels can trigger several downstream signaling events, including the induction of apoptosis and autophagy, and the modulation of the Wnt/β-catenin pathway.[3][6] Specifically, increased ceramide levels lead to a decrease in total β-catenin and an increase in phosphorylated β-catenin, promoting its recognition by the proteasome for degradation.[3][6]
Experimental Protocol: Investigating the Effect of this compound on β-catenin Phosphorylation
This protocol outlines a general method to study the effect of this compound on the phosphorylation of β-catenin in a cancer cell line, such as HT-29.
Materials:
-
HT-29 colon cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-29 cells to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to remove debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-β-catenin, total β-catenin, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-β-catenin, total β-catenin, and GAPDH.
-
Normalize the phospho-β-catenin and total β-catenin signals to the GAPDH signal.
-
Calculate the ratio of phospho-β-catenin to total β-catenin to determine the effect of this compound treatment.
-
References
Essential Safety and Logistics for Handling C6 Urea Ceramide
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like C6 Urea Ceramide is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 486991-52-0[1][2][3][4] |
| Molecular Formula | C₂₅H₅₀N₂O₃[1][4] |
| Formula Weight | 426.7 g/mol [1][4] |
| Purity | ≥95%[1] |
| Formulation | A crystalline solid[1][4] |
| Storage Temperature | -20°C[1][4] |
| Stability | ≥ 4 years at -20°C[1] |
| Solubility | DMF: 0.5 mg/mL[1][4] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.
-
Eye Protection : Chemical safety goggles or glasses are mandatory to protect against accidental splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or latex, must be worn to prevent skin contact.
-
Body Protection : A standard laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection : While not generally required for small quantities handled with adequate ventilation, a respirator may be necessary if there is a risk of aerosolization or if working in a poorly ventilated area.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict procedural workflow is critical for the safe and effective use of this compound in a laboratory setting.
1. Preparation and Precaution
-
Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that an eyewash station and safety shower are easily accessible.
-
Assemble all necessary materials and equipment before opening the compound container.
2. Compound Reconstitution
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the crystalline solid.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMF. For example, to achieve a concentration of 0.5 mg/mL, add the appropriate volume of DMF to the weighed solid.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
3. Experimental Use
-
When using this compound in experiments, handle all solutions with care to avoid spills and aerosol formation.
-
Use appropriate, calibrated pipettes for accurate measurement and transfer.
-
Keep the stock solution vial sealed when not in use to prevent solvent evaporation and contamination.
4. Post-Handling Procedures
-
After handling, thoroughly wash hands with soap and water.
-
Clean all contaminated surfaces and equipment with an appropriate solvent and decontaminating solution.
-
Properly store the stock solution at -20°C for future use. Note that one study has indicated C6-Urea ceramide can be unstable and lose activity after about a month.[5]
Disposal Plan
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. While the Safety Data Sheet for the related C6 Ceramide indicates it is not a hazardous substance, it is best practice to handle urea-containing compounds and their derivatives with caution. A guide for a similar compound, C6 NBD Phytoceramide, recommends treating it as hazardous chemical waste.[6]
Waste Segregation and Collection
-
Solid Waste : Collect all solid waste contaminated with this compound, such as pipette tips, empty vials, and gloves, in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.
Disposal Procedure
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.
-
Storage : Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
Institutional Protocol : Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS department to arrange for pickup and disposal by a licensed waste management vendor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 486991-52-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 486991-52-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
